Product packaging for Arterolane(Cat. No.:CAS No. 664338-39-0)

Arterolane

Número de catálogo: B1665781
Número CAS: 664338-39-0
Peso molecular: 392.5 g/mol
Clave InChI: VXYZBLXGCYNIHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Arterolane is an oxaspiro compound that is dispiro[cyclohexane-1,3'-[1,2,4]trioxolane-5',2''-tricyclo[3.3.1.1(3,7)]decane] substituted by a 2-[(2-amino-2-methylpropyl)amino]-2-oxoethyl group at position 4s. Its maleic acid salt is used as an antimalarial drug in combination with piperaquine. It has a role as an antimalarial and an antiplasmodial drug. It is a member of adamantanes, a secondary carboxamide, a primary amino compound, a trioxolane and an oxaspiro compound. It is a conjugate base of an this compound(1+).
OZ277 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N2O4 B1665781 Arterolane CAS No. 664338-39-0

3D Structure

Interactive Chemical Structure Model





Propiedades

InChI

InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYZBLXGCYNIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985095
Record name Arterolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664338-39-0
Record name Arterolane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arterolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTEROLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and properties of Arterolane's ozonide group

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Arterolane's Ozonide Group

Introduction

This compound (OZ277) is a potent, synthetic antimalarial agent developed as a response to the growing resistance to traditional therapies.[1][2] Its discovery marked a significant advancement in peroxide-based chemotherapy, offering a fully synthetic alternative to artemisinin derivatives.[2] The core of this compound's potent parasiticidal activity lies in its unique ozonide group, a 1,2,4-trioxolane ring. This guide provides a detailed examination of the chemical structure, physicochemical properties, and pharmacological activities of this critical functional group for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

This compound is a complex dispiro compound featuring an adamantane substituent, a structural feature uncommon in pharmaceuticals.[1][3] The systematic IUPAC name is N-(2-amino-2-methylpropyl)-2-(cis-dispiro[adamantane-2,3'-[1][4][5]trioxolane-5',1''-cyclohexan]-4''-yl)acetamide.[1]

The key structural components are:

  • 1,2,4-Trioxolane Ring: This five-membered ozonide heterocycle contains the essential endoperoxide bridge (-O-O-). This bond is the pharmacophore, directly responsible for the drug's antimalarial activity.[2][4]

  • Spiroadamantane Ring System: This bulky, rigid group provides steric shielding to the peroxide bond, contributing to the molecule's stability. The adamantane moiety is considered essential for activity.[4][6]

  • Substituted Cyclohexane Ring: This portion of the molecule provides a scaffold for substituents that modulate the drug's pharmacokinetic and pharmacodynamic properties.[4][5]

The molecular structure is formally described as an oxaspiro compound: dispiro[cyclohexane-1,3'-[1][4][5]trioxolane-5',2''-tricyclo[3.3.1.1(3,7)]decane], with a 2-[(2-amino-2-methylpropyl)amino]-2-oxoethyl group substitution.[7]

Physicochemical and Pharmacokinetic Properties

The physical and pharmacokinetic properties of this compound are crucial for its delivery and efficacy. Weak base functional groups have been shown to be essential for high in vivo antimalarial efficacy, likely by conferring superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

PropertyValueReference(s)
Molecular Formula C₂₂H₃₆N₂O₄[7]
Molar Mass 392.5 g/mol [7]
CAS Number 664338-39-0[1]
In Vivo Half-Life (t½) ~2-4 hours[8]
Plasma Protein Binding ~93%[8]

Pharmacological Properties and Mechanism of Action

The antimalarial action of this compound is dependent on the reductive activation of its endoperoxide bond within the parasite-infected red blood cell.

Mechanism of Action: The prevailing hypothesis is that the ozonide group is activated by ferrous iron (Fe(II)), primarily in the form of heme, which is released during the parasite's digestion of host hemoglobin in its digestive vacuole.[9][10] This irreversible redox reaction cleaves the peroxide bond, generating highly reactive carbon-centered radicals.[9] These radical species are non-specific and highly cytotoxic, alkylating a plethora of parasite biomolecules, including heme and essential proteins, ultimately leading to parasite death.[9][10][11] Studies have shown this process rapidly disrupts the parasite's hemoglobin catabolism pathway.

Arterolane_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound (OZ277) (Enters Parasite) Activation Reductive Activation (Peroxide Bond Cleavage) This compound->Activation Heme Fe(II)-Heme (from Hemoglobin Digestion) Heme->Activation Radicals Cytotoxic Carbon-Centered Radicals Activation->Radicals Generates Targets Parasite Biomolecules (Proteins, Lipids, Heme) Radicals->Targets Alkylates Death Parasite Death Targets->Death Leads to

Figure 1. Proposed mechanism of action for this compound's ozonide group.

Experimental Protocols

Synthesis via Griesbaum Coozonolysis

The characteristic tetrasubstituted 1,2,4-trioxolane core of this compound is synthesized using the Griesbaum coozonolysis reaction.[6][12][13] This method provides a selective and efficient route to complex ozonides that avoids the statistical mixtures often produced by traditional alkene ozonolysis.[13][14]

Methodology Outline:

  • Reactant Preparation: The reaction involves two key carbonyl-containing precursors: an O-methyl oxime (e.g., O-methyl-2-adamantanone oxime) and a ketone (e.g., methyl 4-oxocyclohexyl acetate).[6]

  • Ozonolysis: A stream of ozone (O₃) is passed through a cooled solution containing the O-methyl oxime and the ketone. The oxime reacts first with ozone to form a carbonyl oxide intermediate.[15][16]

  • Cycloaddition: The generated carbonyl oxide then undergoes a [3+2] dipolar cycloaddition with the ketone co-reactant.[14][15] This step is highly diastereoselective, favoring the formation of the desired cis-isomer.[12]

  • Isolation: The resulting ozonide ester is isolated, often via crystallization.[6]

  • Functionalization: Subsequent chemical steps, such as ester hydrolysis followed by amide coupling, are performed to install the side chain, yielding the final this compound molecule.[4][6]

Arterolane_Synthesis_Workflow r1 O-Methyl-2-adamantanone Oxime step1 Griesbaum Coozonolysis (Ozone, -78°C) r1->step1 r2 Methyl 4-oxocyclohexyl Acetate r2->step1 intermediate1 Ozonide Ester Intermediate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 Ozonide Carboxylic Acid step2->intermediate2 step3 Amide Coupling intermediate2->step3 product This compound (OZ277) step3->product

Figure 2. Simplified workflow for the synthesis of this compound.

In Vitro Antimalarial Activity Assay

The potency of this compound is quantified using in vitro growth inhibition assays against asexual blood stages of Plasmodium falciparum. A common method is the [³H]-hypoxanthine incorporation assay.[17]

Methodology Outline:

  • Parasite Culture: A synchronous culture of P. falciparum (e.g., drug-sensitive 3D7 or drug-resistant K1 strains) is maintained in human red blood cells at 3-5% hematocrit in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[17][18]

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.

  • Assay Setup: In a 96-well microtiter plate, the parasitized red blood cell suspension (initial parasitemia ~0.5%) is mixed with the various drug dilutions.[18][19] Control wells contain no drug.

  • Incubation: The plate is incubated for a set period, typically 42-48 hours, to allow for parasite growth and replication.[20]

  • Radiolabeling: [³H]-hypoxanthine, a nucleic acid precursor for the parasite, is added to each well and the plate is incubated for an additional 18-24 hours.[17][20]

  • Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The counts are used to determine the extent of parasite growth inhibition at each drug concentration. The 50% inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.

Radical-Trapping Experiment

To validate the radical-based mechanism of action, combination experiments are performed with radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[9]

Methodology Outline:

  • Assay Setup: An in vitro antimalarial activity assay is set up as described above.

  • Combination Dosing: A matrix of concentrations is prepared, testing this compound alone, TEMPO alone, and various combinations of both compounds.

  • Data Collection: The IC₅₀ values are determined for each compound alone and in combination.

  • Analysis: The interaction is analyzed using isobolograms or by calculating the sum of the Fractional Inhibitory Concentrations (ΣFIC). A ΣFIC value significantly greater than 1 indicates antagonism.

  • Interpretation: Antagonism between this compound and TEMPO supports the hypothesis that this compound's activity is mediated by carbon-centered radicals, as TEMPO competes with parasite targets for these radicals, thereby reducing the drug's efficacy.[9]

Radical_Trapping_Logic If TEMPO is present, the radical is trapped, preventing it from reaching its target, thus antagonizing the drug's effect. cluster_main Reaction Pathway This compound This compound + Fe(II) Radical Carbon-Centered Radical This compound->Radical Generates Target Parasite Target Radical->Target Alkylates TEMPO TEMPO (Radical Trap) Radical->TEMPO Intercepted by Kill Parasite Killing Target->Kill Trapped Inactive Adduct TEMPO->Trapped

Figure 3. Logical diagram of the TEMPO radical-trapping experiment.

Conclusion

The ozonide group of this compound is a masterfully designed pharmacophore that combines inherent instability with strategic steric shielding to achieve potent and selective antimalarial activity. Its mechanism, centered on the iron-mediated generation of cytotoxic radicals within the parasite, represents a powerful strategy in infectious disease chemotherapy. A thorough understanding of its structure, properties, and the experimental methods used for its characterization is essential for the ongoing development of next-generation peroxide antimalarials and for managing the global challenge of drug-resistant malaria.

References

Arterolane's Role in Generating Parasiticidal Free Radicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of arterolane (OZ277), a synthetic trioxolane antimalarial agent. The focus is on its pivotal role in the generation of parasiticidal free radicals, the experimental evidence supporting this mechanism, and the quantitative assessment of its activity.

Introduction

This compound (OZ277) is a fully synthetic, non-artemisinin peroxide antimalarial compound developed as a potent, rapid-acting schizontocidal agent.[1] Unlike the semisynthetic artemisinins, this compound's simpler structure allows for more cost-effective manufacturing.[2] It is a critical component of artemisinin-based combination therapies (ACTs), typically paired with a long-acting partner drug like piperaquine to enhance efficacy and mitigate the development of resistance.[1][3] A fundamental aspect of its efficacy lies in its ability to generate cytotoxic free radicals within the Plasmodium falciparum parasite, a mechanism it shares with artemisinin derivatives but with distinct chemical subtleties. This guide delineates the molecular cascade from drug activation to parasite death.

Mechanism of Action: A Heme-Activated Cascade

The parasiticidal activity of this compound is not inherent to the molecule itself but requires activation within the parasite's food vacuole. This specificity is a key feature of its therapeutic profile, minimizing off-target effects. The activation and subsequent radical generation follow a well-defined pathway.

2.1 Reductive Activation by Ferrous Heme The primary trigger for this compound's activity is ferrous iron (Fe²⁺), which is abundantly available in the form of heme released during the parasite's digestion of host cell hemoglobin.[3][4] This process is central to the parasite's life cycle, providing it with essential amino acids.[5]

A working hypothesis suggests that the pharmacophoric peroxide bond of this compound undergoes reductive activation by this pool of heme Fe²⁺.[3] This irreversible redox reaction cleaves the peroxide bridge, initiating a chemical rearrangement that culminates in the formation of highly reactive radical species.[3][6]

2.2 Generation of Carbon-Centered Radicals The cleavage of the peroxide bond leads to the formation of oxygen-centered radicals, which rapidly rearrange to produce more stable, yet highly cytotoxic, carbon-centered radicals.[3][7] The formation of these carbon-centered radicals is considered the critical event for the antimalarial activity of this compound and other peroxide antimalarials.[3] These radicals are potent alkylating agents, indiscriminately targeting vital parasite biomolecules.

2.3 Downstream Parasiticidal Effects Once generated, the carbon-centered radicals propagate a cascade of cytotoxic events:

  • Alkylation of Heme: The radicals can covalently bond to heme, forming a drug-heme adduct.[3][6] This process not only detoxifies the drug for the parasite but also sequesters heme, a potentially toxic byproduct of hemoglobin digestion. The formation of these adducts is a significant contributor to the drug's parasiticidal effect.[6]

  • Alkylation of Parasite Proteins: The radicals non-specifically alkylate a wide array of parasite proteins, leading to loss of function, disruption of metabolic pathways, and ultimately, parasite death.[3]

  • Lipid Perturbation: The radicals can induce lipid peroxidation, damaging the membranes of the parasite's digestive vacuole and other organelles, leading to loss of integrity and cellular homeostasis.[3]

The culmination of this widespread, radical-induced damage is the rapid killing of the parasite.

cluster_host Host Erythrocyte cluster_parasite P. falciparum Food Vacuole Hemoglobin Host Hemoglobin Digestion Hemoglobin Digestion Hemoglobin->Digestion This compound This compound (OZ277) Activation Reductive Activation (Peroxide Bridge Cleavage) This compound->Activation Radicals Carbon-Centered Radicals Activation->Radicals Heme Heme (Fe²⁺) Heme->Activation Digestion->Heme Heme_Alk Heme Alkylation Radicals->Heme_Alk Protein_Alk Protein Alkylation Radicals->Protein_Alk Lipid_Perox Lipid Peroxidation Radicals->Lipid_Perox Death Parasite Death Heme_Alk->Death Protein_Alk->Death Lipid_Perox->Death

This compound's Heme-Activated Parasiticidal Pathway.

Experimental Evidence and Protocols

The proposed mechanism of action is supported by robust experimental data. Key experiments involve demonstrating the necessity of radical formation for parasiticidal activity.

3.1 Radical Trapping Antagonism A crucial piece of evidence comes from experiments using nitroxide radical spin traps, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[3] These molecules are highly efficient at scavenging carbon-centered radicals. In in vitro cultures of P. falciparum, the addition of TEMPO antagonizes the antimalarial activity of this compound.[3] This observation strongly supports the hypothesis that carbon-centered radicals are essential for the drug's efficacy. If this compound acted through a non-radical mechanism, its activity would be unaffected by the presence of a radical scavenger.

3.2 Experimental Protocol: In Vitro Radical Scavenging Assay

This protocol describes a method to assess the antagonism of this compound's antimalarial activity by a radical scavenger like TEMPO.

  • Objective: To determine if scavenging carbon-centered radicals reduces the parasiticidal activity of this compound, thereby confirming a radical-based mechanism of action.

  • Materials:

    • Synchronized, ring-stage P. falciparum culture (e.g., NF54 strain).

    • Complete malaria culture medium.

    • This compound (OZ277) stock solution.

    • TEMPO stock solution.

    • 96-well microplates.

    • SYBR Green I nucleic acid stain.

    • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

  • Methodology:

    • Plate Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate. For the antagonism arm, prepare identical serial dilutions of this compound in a medium that also contains a fixed, sub-lethal concentration of TEMPO.

    • Parasite Seeding: Add synchronized P. falciparum culture (at ~0.5% parasitemia and 2% hematocrit) to all wells. Include control wells with parasites only (no drug) and uninfected red blood cells (background).

    • Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂).

    • Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw and add SYBR Green I lysis buffer to each well. Incubate in the dark for 1 hour.

    • Data Acquisition: Read the fluorescence of each well using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the fluorescence signal against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀) for both the "this compound alone" and "this compound + TEMPO" conditions. An increase in the IC₅₀ value in the presence of TEMPO indicates antagonism.

  • Expected Outcome: The IC₅₀ of this compound will be significantly higher in the presence of TEMPO, demonstrating that scavenging the radicals protects the parasite from the drug.

cluster_conditions Experimental Arms cluster_results Expected Results & Conclusion start Synchronized P. falciparum Culture plate Prepare 96-well plates start->plate arm1 This compound Alone (Serial Dilution) arm2 This compound + TEMPO (Fixed Concentration) incubate Incubate for 72 hours measure Measure Parasite Growth (SYBR Green I Fluorescence) incubate->measure analyze Calculate IC50 Values measure->analyze res1 Result: Low IC50 (High Potency) analyze->res1 From Arm 1 res2 Result: High IC50 (Antagonism Observed) analyze->res2 From Arm 2 conclusion Conclusion: Carbon-centered radicals are critical for this compound's activity. res1->conclusion res2->conclusion

Workflow for Radical Scavenging Antagonism Assay.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified against various strains of P. falciparum. The IC₅₀ values demonstrate its potent sub-nanomolar to low-nanomolar activity.

CompoundP. falciparum StrainIC₅₀ (ng/mL)IC₅₀ (nM)
This compound (OZ277) NF540.54 ± 0.29~1.06
This compound (OZ277) K1 (Chloroquine-resistant)(Not specified, but within 2.3-fold of NF54)-
ArtemisininNF542.7 ± 1.2~9.6
Deoxyartemisinin (non-peroxide analog)NF5427,000 ± 3,200>50,000
CarbaOZ277 (non-peroxide analog)NF545,200 ± 380>10,000

Data sourced from Antimicrobial Agents and Chemotherapy (2010).[3] Note: nM concentrations are estimated based on molecular weights.

The data clearly show that this compound is highly potent and that its peroxide bond is essential for its activity, as the non-peroxidic analog (carbaOZ277) is approximately 10,000-fold less active.[3]

Conclusion

This compound's mechanism of action is a targeted, multi-step process initiated by the unique biochemical environment of the malaria parasite. Its peroxide bond is reductively cleaved by heme-iron, a byproduct of hemoglobin digestion, leading to the generation of cytotoxic carbon-centered radicals. These radicals inflict widespread, irreparable damage by alkylating heme and essential proteins, ultimately causing rapid parasite death. Experimental evidence, particularly from radical scavenging assays, strongly substantiates this free radical-mediated mechanism. This understanding is crucial for the rational development of new antimalarial therapies and for managing the emergence of drug resistance.

References

The Genesis of a Synthetic Endoperoxide: A Technical Overview of the Initial Development of Arterolane (OZ277)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to traditional antimalarial therapies necessitated a paradigm shift in drug discovery, moving towards novel mechanisms of action and synthetic accessibility. Arterolane (also known as OZ277 or RBx 11160) emerged from this landscape as a pioneering, fully synthetic ozonide (1,2,4-trioxolane) antimalarial. Coordinated by the Medicines for Malaria Venture (MMV), its development marked a significant step towards a new generation of peroxide-based therapies, independent of the plant-derived artemisinin scaffold. This technical guide details the initial development of this compound, from its discovery and lead optimization to its preclinical evaluation and early clinical assessment, providing an in-depth look at the data, experimental designs, and strategic decisions that shaped its trajectory.

Discovery and Lead Optimization

The journey to this compound began with a collaborative project to identify novel, synthetically accessible peroxide-based antimalarials that could replicate the rapid parasiticidal action of artemisinins. The core pharmacophore identified was the 1,2,4-trioxolane ring system, stabilized by a spiroadamantane group.

Synthesis Strategy

The key chemical reaction enabling the creation of the this compound scaffold is the Griesbaum co-ozonolysis. This process involves the reaction of an O-methyl oxime ether of adamantanone with a substituted cyclohexanone in the presence of ozone to stereoselectively form the dispiro-1,2,4-trioxolane structure.[1] Subsequent chemical modifications of the cyclohexyl substituent allowed for the exploration of structure-activity relationships (SAR).

cluster_start Starting Materials Adamantanone_Oxime O-Methyl Adamantanone Oxime Ozonolysis Griesbaum Co-ozonolysis (Ozone, CCl4) Adamantanone_Oxime->Ozonolysis Cyclohexanone_Derivative Substituted Cyclohexanone Cyclohexanone_Derivative->Ozonolysis Trioxolane_Core Dispiro-1,2,4-trioxolane Intermediate Ozonolysis->Trioxolane_Core Hydrolysis Ester Hydrolysis Trioxolane_Core->Hydrolysis Acid_Intermediate Ozonide Acid Intermediate Hydrolysis->Acid_Intermediate Amide_Coupling Amide Coupling Acid_Intermediate->Amide_Coupling OZ277 This compound (OZ277) Amide_Coupling->OZ277

Caption: Simplified chemical synthesis workflow for this compound (OZ277).
Structure-Activity Relationship (SAR) Studies

Initial SAR studies revealed critical insights for optimizing the lead compounds. While the spiroadamantane and peroxide components were essential for activity, the nature of the substituent on the cyclohexane ring was pivotal for modulating the drug's biopharmaceutical properties.

Key findings from the lead optimization phase include:

  • Lipophilicity: More lipophilic ozonides generally demonstrated better oral activity in murine models.

  • Functional Groups: A wide range of neutral and basic functional groups were tolerated and often led to good antimalarial profiles. Acidic functional groups, however, were found to decrease potency.

  • Role of Weak Base: A crucial discovery was that while weak base functional groups were not a prerequisite for high in vitro potency, they were essential for achieving high in vivo efficacy in mice. This was attributed to the superior absorption, distribution, metabolism, and excretion (ADME) properties of the basic analogs compared to neutral counterparts.

This systematic exploration led to the selection of OZ277, which contains a weakly basic amino amide side chain, as the clinical candidate.

Proposed Mechanism of Action

This compound's mechanism of action is analogous to that of artemisinin, relying on the chemical reactivity of its endoperoxide bridge. The proposed cascade is initiated within the parasite's digestive vacuole, a site of extensive hemoglobin catabolism.

  • Heme-Mediated Activation: Free ferrous heme (Fe²⁺), a byproduct of hemoglobin digestion, attacks and reductively cleaves the O-O bond of the 1,2,4-trioxolane ring.

  • Radical Generation: This cleavage event generates highly reactive carbon-centered radicals.

  • Target Alkylation: These radicals subsequently alkylate a multitude of parasite proteins and heme itself, leading to widespread, irreversible cellular damage and parasite death.

Evidence for this mechanism comes from experiments showing that the antimalarial activity is dependent on the peroxide bond and that this compound's activity can be antagonized by radical-trapping agents.

OZ277 This compound (OZ277) (Enters Parasite) Activation Reductive Cleavage of Peroxide Bridge OZ277->Activation Heme Fe(II)-Heme (from Hemoglobin Digestion) Heme->Activation Radicals Carbon-Centered Radicals Activation->Radicals Alkylation Covalent Alkylation Radicals->Alkylation Targets Parasite Proteins & Heme Alkylation->Targets Death Parasite Death Targets->Death

Caption: Proposed mechanism of action for this compound.

Preclinical Development

The preclinical phase aimed to establish the efficacy, safety, and pharmacokinetic profile of this compound before human trials.

In Vitro Activity

This compound demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values in the low nanomolar range, comparable to or exceeding those of established antimalarials.

Table 1: In Vitro Antiplasmodial Activity of this compound (OZ277)

Compound P. falciparum Strain IC₅₀ (nM) Reference
This compound (OZ277) NF54 (Sensitive) 1.0 - 1.8
This compound (OZ277) K1 (Resistant) 0.4 - 1.6
Chloroquine K1 (Resistant) 100 - 400

| Artemether | K1 (Resistant) | 1.5 - 3.0 | |

In Vivo Efficacy

The primary model for in vivo testing was the Plasmodium berghei-infected mouse model, often referred to as the Peters' 4-day suppressive test. In this model, this compound demonstrated high efficacy when administered orally, leading to significant parasite suppression and high cure rates.

Table 2: In Vivo Efficacy of this compound (OZ277) in the P. berghei Murine Model

Compound Dose (mg/kg/day, p.o.) Duration Efficacy (% Suppression or Cure Rate) Reference
This compound (OZ277) 10 4 days 100% suppression
This compound (OZ277) 30 4 days 5/5 mice cured

| this compound (OZ277) | 100 | 4 days | 5/5 mice cured | |

Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies in animal models like rats and mice were conducted. These studies revealed that this compound has a relatively short plasma half-life of approximately 2-4 hours. This characteristic, while ensuring rapid elimination, underscored the need for a long-acting partner drug to prevent recrudescence. Toxicology studies established a sufficient safety margin to proceed with clinical development.

Clinical Development

The clinical development of this compound was initially pursued as a monotherapy before being advanced as a fixed-dose combination with the long-acting partner drug, piperaquine.

Phase II Dose-Finding Study

A Phase II multicenter, randomized, dose-finding trial was conducted to assess the efficacy and safety of this compound monotherapy in patients with uncomplicated P. falciparum malaria.

Table 3: Key Efficacy Results from Phase II this compound Monotherapy Trial

Parameter 50 mg Dose (n=78) 100 mg Dose (n=76) 200 mg Dose (n=76)
Median 90% Parasite Clearance (PC₉₀) Time (hours) 19.4 12.8 12.6
Day 28 PCR-Corrected Cure Rate (ACPR) 63% 71% 72%

Source: Data from Valecha et al., 2010

The results showed that this compound was a rapidly acting drug, but the monotherapy cure rates were insufficient, confirming the need for a partner drug to clear residual parasites.

Phase III Comparative Study (Combination Therapy)

Following the Phase II results, this compound was co-formulated with piperaquine phosphate (PQP). A large Phase III trial was conducted comparing the fixed-dose combination of this compound-Piperaquine (AM-PQP) to the standard-of-care, artemether-lumefantrine (A-L).

cluster_screening Screening & Enrollment cluster_arms Treatment Arms (3 Days) cluster_followup Follow-Up & Endpoints Eligibility Inclusion Criteria: - Age 12-65 years - Uncomplicated P. falciparum - Parasite density >1000/μL Randomization Randomization (2:1) Eligibility->Randomization Arm_A This compound-Piperaquine (150mg/750mg) Once Daily Randomization->Arm_A n=714 Arm_B Artemether-Lumefantrine (20mg/120mg) Twice Daily Randomization->Arm_B n=358 FollowUp Follow-up to Day 42 Arm_A->FollowUp Arm_B->FollowUp Endpoints Primary Endpoint: PCR-Corrected Cure Rate (ACPR) at Day 28 Secondary Endpoints: ACPR at Day 42, Parasite & Fever Clearance Times FollowUp->Endpoints

Caption: Workflow for the Phase III this compound-Piperaquine comparative trial.

Table 4: Key Efficacy Results from Phase III AM-PQP vs A-L Trial (Per-Protocol Population)

Parameter This compound-Piperaquine Artemether-Lumefantrine
Day 28 PCR-Corrected Cure Rate (ACPR) 99.25% 99.07%
Day 42 PCR-Corrected Cure Rate (ACPR) >98% (adjusted) >98% (adjusted)
Median Parasite Clearance Time (hours) 24.0 24.0
Median Fever Clearance Time (hours) 12.0 12.0

Source: Data from Toure et al., 2016

The combination therapy proved to be non-inferior to the existing gold standard, demonstrating high efficacy and rapid clearance of parasites and fever, ultimately leading to its approval in India under the brand name Synriam.[1]

Appendix: Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
  • Preparation: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum.

  • Drug Plates: Test compounds are serially diluted in medium and dispensed into 96-well microtiter plates.

  • Incubation: Parasite culture (1% parasitemia, 2% hematocrit) is added to each well. Plates are incubated for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark for 1 hour at room temperature. SYBR Green I intercalates with parasite DNA.

  • Quantification: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: The fluorescence intensity, which is proportional to parasite growth, is plotted against drug concentration. IC₅₀ values are calculated using a nonlinear regression model.

Protocol 2: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
  • Infection: Swiss Webster or ICR mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with 1x10⁷ Plasmodium berghei-parasitized red blood cells on Day 0.

  • Treatment: Test compounds, formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol), are administered to groups of mice (n=5) via oral gavage. Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days (Days 0, 1, 2, 3). A vehicle control group and a positive control group (e.g., chloroquine) are included.

  • Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

  • Analysis: Parasitemia is determined by microscopic examination of the stained smears. The percent suppression of parasitemia relative to the vehicle-treated control group is calculated. A compound is considered active if it produces a statistically significant reduction in parasitemia. Cure is determined by the absence of detectable parasitemia at Day 30 post-infection.

References

The Pharmacological Profile of Arterolane: A Synthetic Trioxolane Antimalarial

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Arterolane (formerly known as OZ277 and RBx 11160) is a fully synthetic 1,2,4-trioxolane antimalarial agent, representing a significant advancement in the fight against drug-resistant malaria.[1][2][3] Developed as a non-artemisinin alternative, its unique chemical structure, featuring a peroxide bond, is central to its parasiticidal activity.[4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of its mechanism of action and experimental workflows to support further research and development in the field of antimalarial therapeutics.

Introduction

The emergence and spread of resistance to conventional antimalarial drugs, including artemisinin and its derivatives, pose a significant threat to global malaria control efforts.[4] This has necessitated the development of novel therapeutic agents with distinct mechanisms of action. This compound, a synthetic ozonide, was developed to address this challenge.[4] Unlike the semi-synthetic artemisinins derived from Artemisia annua, this compound's fully synthetic nature ensures a stable and scalable supply chain.[5] It exhibits rapid schizonticidal activity against all asexual blood stages of Plasmodium falciparum, the deadliest malaria parasite.[3][4] this compound is most commonly used in a fixed-dose combination with piperaquine, a long-acting partner drug, to ensure complete parasite clearance and prevent the emergence of resistance.[4] This combination, marketed as Synriam™, has been approved for the treatment of uncomplicated P. falciparum malaria in several countries.[2]

Mechanism of Action

The antimalarial activity of this compound is contingent upon its endoperoxide bridge. The proposed mechanism of action involves a multi-step process within the infected red blood cell:

  • Activation by Ferrous Heme: The parasite's digestion of host hemoglobin in its food vacuole releases large quantities of ferrous iron (Fe²⁺) in the form of heme.[4]

  • Peroxide Bond Cleavage: The peroxide bond of this compound undergoes reductive cleavage upon interaction with this ferrous heme.[4]

  • Generation of Carbon-Centered Radicals: This cleavage generates highly reactive carbon-centered radicals. The formation of these radicals is considered critical for the drug's parasiticidal effect.[6]

  • Alkylation of Parasite Biomolecules: The generated radicals subsequently alkylate and damage a variety of essential parasite biomolecules, including heme and proteins.[4][6] This indiscriminate alkylation leads to widespread cellular damage and parasite death. One of the key protein targets identified is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[4]

Arterolane_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole Hemoglobin Host Hemoglobin Heme Ferrous Heme (Fe²⁺) Hemoglobin->Heme Digestion Arterolane_inactive This compound (Inactive) Arterolane_active Carbon-Centered Radicals Arterolane_inactive->Arterolane_active Activation by Ferrous Heme Damaged_Biomolecules Alkylated Heme & Damaged Proteins Arterolane_active->Damaged_Biomolecules Alkylation PfATP6 PfATP6 Arterolane_active->PfATP6 Inhibition Parasite_Death Parasite Death Damaged_Biomolecules->Parasite_Death Inhibited_PfATP6 Inhibited PfATP6 PfATP6->Inhibited_PfATP6 Inhibited_PfATP6->Parasite_Death

Caption: Proposed mechanism of action of this compound in P. falciparum.

Pharmacodynamics

This compound demonstrates potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[7] Its rapid onset of action is a key pharmacodynamic feature, leading to swift parasite clearance.

In Vitro Activity

The 50% inhibitory concentrations (IC₅₀) of this compound against various P. falciparum strains are summarized in the table below.

P. falciparum StrainIC₅₀ (ng/mL)Reference
NF54 (Chloroquine-sensitive)0.54 ± 0.29[6]
K1 (Chloroquine-resistant)~1.24[6]

Table 1: In Vitro Activity of this compound against P. falciparum

Pharmacokinetics

This compound is characterized by rapid oral absorption and a relatively short elimination half-life. These pharmacokinetic properties necessitate its combination with a long-acting partner drug like piperaquine to prevent recrudescence.

ParameterValueSpeciesReference
Absorption
Tₘₐₓ (single dose)4.5 - 5.25 hHuman[8]
Distribution
Protein Binding93%Human
Metabolism
Primary IsoenzymeCYP3A4Human[4]
Elimination
t₁/₂ (single dose)3.2 hHuman
t₁/₂ (multiple doses)~2-4 hHuman

Table 2: Pharmacokinetic Parameters of this compound

Clinical Efficacy and Safety

Clinical trials have demonstrated the high efficacy and good safety profile of the this compound-piperaquine combination in the treatment of uncomplicated P. falciparum malaria in both adults and children.[5][9]

Study PhaseComparatorKey Efficacy Outcome (Day 28 PCR-corrected ACPR)Key Safety FindingsReference
Phase III (Adults)Artemether-Lumefantrine99.25% (this compound-Piperaquine) vs. 99.07% (Artemether-Lumefantrine)Comparable incidence of adverse events.[9]
Phase II (Pediatrics)Artemether-Lumefantrine100% (this compound-Piperaquine) vs. 98.7% (Artemether-Lumefantrine)Well-tolerated with a safety profile similar to the comparator.[4]

Table 3: Summary of Key Clinical Trial Data for this compound-Piperaquine *ACPR: Adequate Clinical and Parasitological Response

Experimental Protocols

In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)

This protocol is adapted from standard methods for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][10]

In_Vitro_Assay_Workflow start Start culture Maintain P. falciparum Culture (e.g., NF54, K1 strains) start->culture prepare_plates Prepare 96-well plates with serial dilutions of this compound culture->prepare_plates add_parasites Add synchronized ring-stage parasites to plates prepare_plates->add_parasites incubate1 Incubate for 48 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) add_parasites->incubate1 add_hypoxanthine Add [³H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for an additional 24 hours add_hypoxanthine->incubate2 harvest Harvest cells and measure [³H]-hypoxanthine incorporation incubate2->harvest analyze Calculate IC₅₀ values harvest->analyze end End analyze->end

Caption: Workflow for the in vitro antimalarial activity assay.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[6] The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, Albumax II, and hypoxanthine.[6]

  • Drug Dilution: Stock solutions of this compound are prepared in DMSO and serially diluted in culture medium in 96-well microtiter plates.

  • Parasite Inoculation: Asynchronous parasite cultures are synchronized to the ring stage. The parasitized erythrocytes are then added to the drug-containing plates to achieve a final hematocrit of 2.5% and a parasitemia of 0.3%.[6]

  • Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.[6]

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[6]

  • Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporation of [³H]-hypoxanthine is measured using a liquid scintillation counter.

  • Data Analysis: The counts are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Efficacy Study in a Murine Malaria Model

This protocol is based on the Peters' 4-day suppressive test, a standard model for evaluating the in vivo efficacy of antimalarial compounds.[6][11]

In_Vivo_Efficacy_Workflow start Start infect_mice Infect mice (e.g., Swiss Webster) with P. berghei start->infect_mice treat_mice Administer this compound orally once daily for 4 consecutive days infect_mice->treat_mice monitor_parasitemia Monitor parasitemia daily by examining Giemsa-stained blood smears treat_mice->monitor_parasitemia monitor_survival Monitor mouse survival for 30 days monitor_parasitemia->monitor_survival analyze Calculate percent parasite suppression and determine curative dose monitor_survival->analyze end End analyze->end

Caption: Workflow for the in vivo efficacy study.

Methodology:

  • Animal Model: Female Swiss Webster mice are typically used.[11]

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Drug Administration: this compound is formulated in a suitable vehicle and administered orally by gavage once daily for four consecutive days, starting a few hours after infection.[6][11]

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. Mouse survival is monitored for up to 30 days.[11]

  • Data Analysis: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated groups to that in the vehicle-treated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined.

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxicity of a compound against a mammalian cell line.[12]

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Drug Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.[12]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by non-linear regression analysis.

Pharmacokinetic Study in Mice

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.

Methodology:

  • Animal Model and Dosing: Male or female mice are administered a single oral dose of this compound.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate route (e.g., retro-orbital sinus, tail vein). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to determine key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.

Conclusion

This compound represents a valuable addition to the antimalarial armamentarium, particularly in the context of rising drug resistance. Its fully synthetic nature, rapid parasiticidal activity, and distinct mechanism of action make it an important component of combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and optimize the use of this compound and to develop the next generation of synthetic antimalarial agents. Further research into potential resistance mechanisms and the full spectrum of its molecular targets within the parasite will be crucial for its sustained efficacy in the global effort to eradicate malaria.

References

Methodological & Application

Application Note: Quantification of Arterolane in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the sensitive and selective quantification of Arterolane in human plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies.

Principle

This method quantifies this compound in human plasma using a robust and sensitive LC-MS/MS system. The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). A stable isotope-labeled (SIL) this compound is the ideal internal standard (IS) to correct for matrix effects and variations during sample processing. If a SIL-IS is unavailable, a structurally analogous compound should be used.

Materials and Reagents

Item Supplier/Grade
This compound Reference StandardUSP or equivalent
This compound-d4 (Internal Standard)Sourced from a certified supplier
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
Formic AcidLC-MS grade, >99% purity
Ammonium AcetateLC-MS grade
Ultrapure Water18.2 MΩ·cm
Human Plasma (K2-EDTA)Sourced from a certified biobank
Microcentrifuge Tubes (1.5 mL)Polypropylene
HPLC Vials with InsertsAmber glass or polypropylene

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (this compound-d4) Plasma->IS PPT Protein Precipitation (150 µL Acetonitrile) IS->PPT Vortex Vortex Mix (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject (5 µL) into LC-MS/MS System Supernatant->Inject HILIC HILIC Separation Inject->HILIC ESI ESI+ Ionization HILIC->ESI MRM MRM Detection ESI->MRM Quant Quantification using Calibration Curve MRM->Quant Report Generate Report Quant->Report

Caption: Workflow from plasma sample preparation to final data analysis.

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve final concentrations.

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Table 1: Calibration Standard and QC Concentrations

Sample TypeConcentration (ng/mL)
Blank0 (Matrix only)
LLOQ1
Cal Standard 25
Cal Standard 320
Cal Standard 450
Cal Standard 5100
Cal Standard 6250
Cal Standard 7500
ULOQ1000
LQC3
MQC80
HQC800
Plasma Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Due to its polar nature, this compound benefits from a HILIC column for better retention and separation from early-eluting matrix components[1].

Table 2: Liquid Chromatography (LC) Parameters

ParameterSetting
HPLC SystemUPLC/UHPLC System
ColumnSyncronis HILIC (100 x 2.1 mm, 1.7 µm) or equivalent
Column Temp.40°C
Mobile Phase A10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min95% B
1.0 - 3.0 min95% to 50% B
3.0 - 3.5 min50% B
3.5 - 4.0 min50% to 95% B
4.0 - 5.0 min95% B (Re-equilibration)

Table 3: Mass Spectrometry (MS) Parameters

ParameterSetting
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Gas Flow (Desolvation)800 L/hr
MRM Transitions
AnalyteQ1 (m/z)
This compound393.2
This compound-d4 (IS)397.2

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA)[2][3]. The following parameters must be assessed.

Table 4: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99. Calibration standards within ±15% of nominal (±20% at LLOQ).
Precision Intra- and inter-day precision (as %CV) should be ≤15% (≤20% at LLOQ).
Accuracy Intra- and inter-day accuracy (as %RE) should be within 85-115% (80-120% at LLOQ).
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).

Data Presentation

The results from the validation experiments should be summarized in tables for clarity and easy interpretation.

Table 5: Example of Inter-Day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LQC32.9197.07.5
MQC8083.2104.05.1
HQC800789.598.74.3

Signaling Pathway / Logical Relationship Diagram

This diagram illustrates the logical relationship between sample characteristics and the chosen analytical method.

G Figure 2: Method Selection Logic cluster_analyte Analyte Properties cluster_matrix Matrix Properties cluster_method Methodology Choice cluster_outcome Desired Outcome This compound This compound Polar Polar Compound This compound->Polar HILIC HILIC Chromatography Polar->HILIC Requires good retention Plasma Plasma Complex High Protein & Lipid Content Plasma->Complex PPT Protein Precipitation Complex->PPT Requires cleanup LCMS LC-MS/MS (MRM) HILIC->LCMS PPT->LCMS Outcome High Sensitivity & Selectivity LCMS->Outcome

Caption: Rationale for selecting the analytical methodology.

References

Application of Arterolane in Studies of Malaria Parasite Life Cycle Stages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane (formerly known as OZ277) is a synthetic trioxolane antimalarial compound that offers a promising alternative to artemisinin-based therapies. Its rapid schizonticidal activity against all erythrocytic stages of Plasmodium falciparum and Plasmodium vivax makes it a valuable tool for malaria research and drug development. This document provides detailed application notes and protocols for the use of this compound in studying the various stages of the malaria parasite life cycle.

This compound's mechanism of action involves the reductive cleavage of its endoperoxide bridge, a process mediated by ferrous iron (Fe²⁺), likely from heme detoxification within the parasite's food vacuole. This cleavage generates highly reactive carbon-centered radicals that alkylate parasite proteins and heme, leading to parasite death.[1][2] While its primary target is the erythrocytic stage, its effects on other life cycle stages are of significant research interest. It is important to note that this compound has been found to have no effect on the hepatic stages of the parasite.[2]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against various Plasmodium species and life cycle stages. These values have been compiled from multiple studies to provide a comparative overview of its potency.

Table 1: IC50 Values of this compound against Asexual Erythrocytic Stages of Plasmodium falciparum

Parasite StageStrainIC50 (nM)Assay MethodReference
Asexual StagesW2 (Chloroquine-resistant)Low nM rangeFlow cytometry-based growth inhibition[3]
Asexual Stages3D7 (Chloroquine-sensitive)Not explicitly stated, but equipotent to artemisininNot specified[1]
Asexual StagesK1 (Chloroquine-resistant)Not explicitly stated, but potentNot specified
Asexual StagesNF54 (Chloroquine-susceptible)Not explicitly stated, but potentNot specified

Table 2: IC50 Values of this compound against Gametocytes of Plasmodium falciparum

Parasite StageStrainIC50 (nM)Assay MethodReference
Late-stage gametocytes (IV/V)NF541965Resazurin-based assay[4]

Table 3: IC50 Values of this compound against Plasmodium vivax

Parasite StageStrainIC50 (nM)Assay MethodReference
Asexual blood stagesClinical isolatesSimilar to P. falciparum[3H]-hypoxanthine incorporation[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The proposed mechanism of action for this compound involves its activation within the parasite's food vacuole, leading to the generation of cytotoxic radicals.

This compound Mechanism of Action cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole This compound This compound (OZ277) Activated_this compound Activated this compound (Carbon-centered radicals) This compound->Activated_this compound Heme (Fe²⁺) mediated cleavage Heme Heme (Fe²⁺) Heme->Activated_this compound Alkylated_Proteins Alkylated Parasite Proteins Activated_this compound->Alkylated_Proteins Alkylation PfATP6 PfATP6 Inhibition (Putative) Activated_this compound->PfATP6 Parasite_Death Parasite Death Alkylated_Proteins->Parasite_Death PfATP6->Parasite_Death

This compound's proposed mechanism of action in the malaria parasite.
General Experimental Workflow for In Vitro Antimalarial Drug Screening

The following diagram illustrates a typical workflow for screening compounds like this compound for their antimalarial activity against the erythrocytic stages of P. falciparum.

Antimalarial Drug Screening Workflow start Start culture Maintain P. falciparum Culture start->culture synchronize Synchronize Parasite Culture (e.g., Sorbitol treatment) culture->synchronize add_parasites Add synchronized ring-stage parasites to plates synchronize->add_parasites prepare_plates Prepare 96-well plates with serial dilutions of this compound prepare_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate assay Perform Viability Assay (SYBR Green I, pLDH, or [3H]-hypoxanthine incorporation) incubate->assay read_results Read results (Fluorescence, Absorbance, or Scintillation) assay->read_results analyze Analyze data and determine IC50 values read_results->analyze end End analyze->end

A generalized workflow for in vitro antimalarial drug screening.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete malaria culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with Albumax II or human serum)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine, artemisinin) as positive controls.

  • Parasite Preparation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add the parasite suspension to the pre-diluted drug plates. Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

    • After incubation, freeze the plates at -80°C to lyse the red blood cells.

    • Thaw the plates and add the SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence of each well using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the fluorescence intensity against the drug concentration and calculate the IC50 value using a non-linear regression model.

Protocol 2: In Vitro Gametocytocidal Assay using Resazurin-based Method

This protocol is designed to assess the activity of this compound against late-stage (Stage IV/V) gametocytes of P. falciparum.

Materials:

  • Mature P. falciparum gametocyte culture (Stage IV/V)

  • Complete malaria culture medium

  • This compound stock solution

  • 96-well microplates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence plate reader (excitation: ~530 nm, emission: ~590 nm)

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free controls.

  • Gametocyte Preparation: Purify mature gametocytes and adjust the culture to a 1-2% gametocytemia at 2% hematocrit.

  • Incubation: Add the gametocyte suspension to the drug plates and incubate for 48-72 hours under standard culture conditions.

  • Viability Assessment:

    • Add resazurin solution to each well.

    • Incubate for an additional 24 hours.

  • Data Acquisition: Measure the fluorescence, which indicates the metabolic activity of viable gametocytes (conversion of resazurin to the fluorescent resorufin).

  • Data Analysis: Calculate the percentage of gametocyte inhibition for each drug concentration compared to the drug-free control and determine the IC50 value.

Protocol 3: In Vivo Antimalarial Activity Assessment in a Plasmodium berghei-Infected Mouse Model

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound.

Materials:

  • Swiss albino mice

  • Plasmodium berghei (e.g., ANKA strain) infected donor mouse

  • This compound formulation for oral gavage

  • Phosphate-buffered saline (PBS)

  • Microscope, slides, and Giemsa stain

Procedure:

  • Infection: Inoculate experimental mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration:

    • Randomly group the infected mice.

    • Administer this compound orally to the test groups once daily for four consecutive days, starting 2-4 hours post-infection.

    • Administer the vehicle to the negative control group and a standard antimalarial drug (e.g., chloroquine) to the positive control group.

  • Parasitemia Monitoring:

    • On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression using the following formula: % Suppression = [(Parasitemia in negative control - Parasitemia in treated group) / Parasitemia in negative control] x 100

Conclusion

This compound is a potent antimalarial compound with rapid activity against the erythrocytic stages of Plasmodium. The provided protocols and data serve as a valuable resource for researchers investigating its efficacy and mechanism of action across the parasite's life cycle. Further studies are warranted to fully elucidate its potential as a transmission-blocking agent and to explore its activity against a wider range of drug-resistant parasite strains.

References

Application Notes and Protocols for Assessing the Efficacy of Arterolane in Murine Malaria Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane (OZ277) is a synthetic trioxolane antimalarial agent that acts rapidly against the erythrocytic stages of Plasmodium species.[1] Its mechanism of action involves the reductive activation of its peroxide bond by heme, which is released during the digestion of hemoglobin by the parasite. This process generates carbon-centered radicals that alkylate heme and parasite proteins, leading to parasite death.[2] Murine models of malaria are indispensable for the preclinical evaluation of new antimalarial compounds like this compound, providing critical data on efficacy, pharmacokinetics, and safety before human trials.[3]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in murine malaria models, focusing on standard assays such as the 4-day suppressive test and Rane's test for curative efficacy. Methodologies for parasite quantification and data presentation are also included to ensure robust and reproducible results.

Mechanism of Action of this compound

The proposed mechanism of this compound involves a multi-step process within the malaria parasite, initiated by the parasite's own metabolic activity.

cluster_parasite Plasmodium-infected RBC Hemoglobin Host Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Activated_this compound Activated this compound (Carbon-centered Radicals) Heme->Activated_this compound Reductive Activation This compound This compound (OZ277) This compound->Activated_this compound Alkylated_Targets Alkylated Heme & Parasite Proteins Activated_this compound->Alkylated_Targets Alkylation Parasite_Death Parasite Death Alkylated_Targets->Parasite_Death Leads to

Caption: Proposed mechanism of action for this compound in Plasmodium.

Key Efficacy Assessment Protocols

Standardized in vivo assays are crucial for determining the antimalarial activity of test compounds. The following protocols are widely used and recommended for evaluating this compound.

The 4-Day Suppressive Test (Peter's Test)

This is the most common primary in vivo test to evaluate the schizontocidal activity of a compound against an early infection.[4][5][6]

Objective: To assess the ability of this compound to suppress parasite growth during the early stages of infection.

Experimental Workflow:

Caption: Workflow for the 4-Day Suppressive Test.

Detailed Protocol:

  • Animal Model: Use Swiss albino or NMRI mice (female, 20-25g).[3][7]

  • Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei (ANKA) is commonly used.[7]

  • Inoculum Preparation: Obtain blood from a donor mouse with a parasitemia of 20-30%. Dilute the blood in a suitable buffer (e.g., physiological saline) to a final concentration of 1x10⁸ parasitized red blood cells (pRBCs) per mL.[7]

  • Infection: Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the inoculum, delivering 2x10⁷ pRBCs.[7]

  • Grouping and Treatment:

    • Randomly divide the mice into experimental groups (n=5 per group).

    • Test Group(s): Administer this compound at various doses (e.g., 3, 10, 30 mg/kg/day).

    • Positive Control: Administer a standard antimalarial drug like chloroquine (10 mg/kg/day).[6]

    • Negative Control: Administer the vehicle used to dissolve/suspend this compound (e.g., 7% Tween 80, 3% ethanol).[7]

    • Treatment should begin 2-4 hours post-infection (Day 0) and continue once daily for four consecutive days (Days 0, 1, 2, and 3).[4] The oral (p.o.) route is common for this compound.

  • Parasitemia Determination: On day 4, collect a drop of blood from the tail vein of each mouse. Prepare a thin blood smear on a microscope slide.

  • Smear Staining and Counting:

    • Fix the smear with methanol and stain with Giemsa.

    • Count the number of pRBCs out of at least 1000 total RBCs under a microscope.[8]

    • Calculate the percentage of parasitemia: (% Parasitemia) = (Number of pRBCs / Total Number of RBCs) x 100.

  • Efficacy Calculation: Calculate the average percent suppression of parasitemia for each group using the formula: % Suppression = [ (A - B) / A ] x 100 Where A is the average parasitemia in the negative control group and B is the average parasitemia in the test group.[6]

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4 (± SD)Percent Suppression (%)
Negative Control (Vehicle)-35.2 (± 4.5)-
Positive Control (Chloroquine)100.8 (± 0.3)97.7
This compound315.1 (± 2.1)57.1
This compound104.3 (± 1.5)87.8
This compound300.5 (± 0.2)98.6
Curative Efficacy Test (Rane's Test)

This model is used to evaluate the ability of a compound to clear an established infection.[9][10]

Objective: To determine the curative potential of this compound against an established P. berghei infection.

Experimental Workflow:

Caption: Workflow for the Curative Efficacy (Rane's) Test.

Detailed Protocol:

  • Infection: Infect mice as described in the 4-day suppressive test.

  • Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).

  • Grouping and Treatment: On Day 3, group the mice and begin treatment for 4-5 consecutive days.

    • Test Group(s): Administer this compound at various doses.

    • Positive Control: Administer a standard drug (e.g., Chloroquine 25 mg/kg/day).[10]

    • Negative Control: Administer the vehicle.

  • Monitoring:

    • Monitor parasitemia daily by preparing blood smears from Day 3 until the infection is cleared or the mice succumb to the infection.[10]

    • Record the survival time of each mouse in all groups to calculate the mean survival time (MST).[11]

    • Body weight and rectal temperature can also be monitored as indicators of clinical improvement.[10][11]

  • Efficacy Calculation:

    • Calculate the average reduction in parasitemia compared to the baseline on Day 3.

    • Calculate the Mean Survival Time (MST) for each group: MST = (Sum of survival time of all mice in a group) / (Total number of mice in that group).[11]

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 7 (± SD)Mean Survival Time (Days ± SD)
Negative Control (Vehicle)-55.8 (± 6.2)8.2 (± 1.1)
Positive Control (Chloroquine)250 (Cleared)>30
This compound1012.5 (± 3.4)18.5 (± 2.3)
This compound301.1 (± 0.8)26.7 (± 3.0)
This compound1000 (Cleared)>30

Methods for Quantifying Parasitemia

Accurate quantification of parasitemia is critical for evaluating drug efficacy.

A. Microscopic Examination of Giemsa-Stained Smears

This is the gold standard method for quantifying parasitemia.[12]

Protocol:

  • Smear Preparation: Prepare a thin blood smear and allow it to air dry.

  • Fixation: Fix the smear in absolute methanol for 30 seconds.

  • Staining: Stain with a 10% Giemsa solution for 15-20 minutes.

  • Washing: Gently wash the slide with buffered water (pH 7.2).

  • Microscopy: Examine the slide under oil immersion (100x objective).

  • Counting: Count the number of parasitized RBCs in a field containing approximately 200-500 RBCs. Count at least 5 fields to determine the average parasitemia. For low parasitemia, count the number of infected cells per 5,000-10,000 total red blood cells.[12][13]

B. Flow Cytometry

Flow cytometry offers a high-throughput, sensitive, and objective alternative to microscopy, especially for detecting low levels of parasitemia.[8][12]

Protocol:

  • Sample Collection: Collect 10-20 µL of blood from the tail vein into a tube containing an anticoagulant (e.g., heparin).

  • Fixation and Permeabilization: Fix the cells with a solution like 0.025% glutaraldehyde, followed by permeabilization with 0.25% Triton X-100.[12]

  • Staining: Stain the parasitic DNA/RNA with a fluorescent dye such as Hoechst 33342 or SYBR Green I.[13][14]

  • Acquisition: Acquire data on a flow cytometer, collecting events for both the RBC population (based on forward and side scatter) and the fluorescently labeled infected RBCs.

  • Analysis: Gate on the RBC population and then quantify the percentage of fluorescently positive cells, which represents the percent parasitemia.

Conclusion

The protocols outlined in these application notes provide a standardized framework for the preclinical assessment of this compound's efficacy in murine malaria models. The 4-day suppressive test is ideal for primary screening of schizontocidal activity, while Rane's test offers valuable insights into the drug's curative potential against established infections. Consistent application of these methods, coupled with accurate parasitemia quantification and clear data presentation, will ensure the generation of reliable and comparable results, facilitating the development of novel antimalarial therapies.

References

Application Notes and Protocols for In Vitro Combination Studies of Arterolane and Piperaquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of the antimalarial drug combination of Arterolane and piperaquine. The protocols outlined below are intended to facilitate the determination of the synergistic, additive, or antagonistic effects of this combination therapy against Plasmodium falciparum.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. Combination therapy is a cornerstone of modern malaria treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance.[1][2] The fixed-dose combination of this compound, a synthetic trioxolane, and piperaquine, a bisquinoline, offers a promising therapeutic option.[1][3] this compound is a fast-acting compound with rapid schizonticidal activity, while piperaquine is a slower-acting drug with a long elimination half-life, effective in clearing residual parasites.[1][3][4] This combination of a rapid-acting and a long-acting drug provides potent antimalarial activity at different time points, which can help prevent the emergence of drug resistance.[4]

Mechanism of Action:

  • This compound: As a synthetic peroxide, this compound's mechanism is believed to involve the reductive activation by heme, a byproduct of hemoglobin digestion by the parasite.[5] This reaction is thought to generate carbon-centered radicals that alkylate and damage parasite proteins and other essential biomolecules, leading to parasite death.[5]

  • Piperaquine: The precise mechanism of piperaquine is not fully elucidated but is thought to be similar to that of chloroquine.[2][6][7] It is believed to interfere with the parasite's detoxification of heme into hemozoin within the digestive vacuole.[6][7][8] The accumulation of toxic heme leads to parasite death.[6][8]

The distinct mechanisms of action of this compound and piperaquine provide a strong rationale for their combined use to achieve a synergistic effect and combat potential resistance.

Experimental Protocols

Plasmodium falciparum In Vitro Culture

A continuous in vitro culture of P. falciparum is essential for drug susceptibility testing.

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2, W2)

  • Human erythrocytes (O+), washed

  • Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, gentamicin, and Albumax I)

  • Culture flasks

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • Sorbitol solution (5% w/v) for synchronization

Protocol:

  • Maintain asynchronous P. falciparum cultures in complete culture medium with human erythrocytes at a 2-5% hematocrit.

  • Subculture the parasites every 48-72 hours to maintain a parasitemia between 1-8%.

  • For synchronized cultures, treat the culture with 5% sorbitol to obtain a pure ring-stage population. Repeat the synchronization process for a highly synchronized culture.

Drug Stock Solution Preparation

Proper preparation of drug solutions is critical for accurate and reproducible results.

Materials:

  • This compound maleate powder

  • Piperaquine phosphate powder

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium

Protocol:

  • Prepare a 10 mM stock solution of this compound maleate in 100% DMSO.

  • Prepare a 10 mM stock solution of piperaquine phosphate in 100% DMSO.

  • Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare serial dilutions of each drug in complete culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid toxicity to the parasites.

In Vitro Synergy Assay (Fixed-Ratio Isobologram)

The fixed-ratio isobologram method is a standard approach to assess the interaction between two drugs.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit)

  • Serial dilutions of this compound and piperaquine, alone and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 based on their IC50 values)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Protocol:

  • Pre-dose the 96-well plates with 25 µL of the drug dilutions (single drugs and combinations). Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

  • Add 200 µL of the synchronized parasite culture to each well.

  • Incubate the plates for 72 hours under the standard culture conditions.[12]

  • After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

Data Analysis

The interaction between this compound and piperaquine is quantified by calculating the Sum of the Fractional Inhibitory Concentrations (∑FIC).

  • Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination from the dose-response curves.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)

    • FIC of Piperaquine = (IC50 of Piperaquine in combination) / (IC50 of Piperaquine alone)

  • Calculate the ∑FIC:

    • ∑FIC = FIC of this compound + FIC of Piperaquine

  • Interpret the ∑FIC values:

    • Synergy: ∑FIC ≤ 0.5

    • Additivity: 0.5 < ∑FIC ≤ 2.0

    • Antagonism: ∑FIC > 2.0

Data Presentation

The quantitative data from the in vitro synergy assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values (nM) of this compound and Piperaquine Against Different P. falciparum Strains

DrugStrain A (Drug-Sensitive)Strain B (Drug-Resistant)
This compound1.52.0
Piperaquine10.050.0

Table 2: Hypothetical Synergy Analysis of this compound and Piperaquine Combination

StrainFixed Ratio (this compound:Piperaquine)IC50 this compound in Combo (nM)IC50 Piperaquine in Combo (nM)∑FICInteraction
Strain A1:10.32.50.45Synergy
Strain B1:10.610.00.50Synergy

Mandatory Visualization

Synergy_Mechanism This compound This compound Radicals Radicals This compound->Radicals Heme-mediated activation Proteins Proteins Radicals->Proteins Alkylation & Damage Death Death Proteins->Death Damage leads to Piperaquine Piperaquine Heme Heme Piperaquine->Heme Inhibits Detoxification Heme->Death Accumulation leads to

Caption: Workflow for in vitro synergy testing of this compound and piperaquine.

.dot

FIC_Interpretation cluster_interpretation Interpretation of ∑FIC FIC Calculate Sum of Fractional Inhibitory Concentrations (∑FIC) Synergy Synergy FIC->Synergy ∑FIC ≤ 0.5 Additivity Additivity FIC->Additivity 0.5 < ∑FIC ≤ 2.0 Antagonism Antagonism FIC->Antagonism ∑FIC > 2.0

Caption: Logical diagram for the interpretation of ∑FIC values.

References

Synthesis and Purification of Arterolane for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the following document provides detailed methodologies for the synthesis and purification of Arterolane (also known as OZ277), a potent antimalarial agent. The protocols are based on established laboratory-scale synthesis routes, focusing on a stereoselective 1,3-dipolar cycloaddition reaction.

Introduction

This compound is a synthetic ozonide, a class of compounds known for their antimalarial activity. Its mechanism of action is believed to involve the cleavage of its endoperoxide bridge by ferrous iron in the parasite, leading to the generation of reactive oxygen species that damage parasitic proteins. The synthesis of this compound and its analogues is a key area of research for the development of new antimalarial therapies. This document outlines the key synthetic steps and purification procedures for obtaining this compound in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is centered around a key 1,3-dipolar cycloaddition reaction between a carbonyl ylide and a cyclohexanone derivative. The overall synthetic workflow is depicted below.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Carbonyl Ylide Precursor Synthesis cluster_1 Step 2: Carbonyl Ylide Generation cluster_2 Step 3: Cycloaddition Reaction cluster_3 Step 4: Purification A Adamantanone O-methyl ketoxime B Ozonolysis A->B Ozone (O3) C Carbonyl Ylide Intermediate B->C Generates E 1,3-Dipolar Cycloaddition C->E Reacts with D Cyclohexanone Derivative D->E F Crude this compound Diastereomers E->F Forms G Purification (Recrystallization or Chromatography) F->G Purified by H Pure this compound G->H Yields

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is based on the Griesbaum co-ozonolysis reaction.

Materials:

  • Adamantanone O-methyl ketoxime

  • Substituted cyclohexanone derivative

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Ozone (O₃) generator

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet (connected to a trap), dissolve the adamantanone O-methyl ketoxime and the cyclohexanone derivative in the chosen solvent (e.g., CCl₄)[1][2].

  • Ozonolysis: Cool the reaction mixture to 0°C using an ice bath. Purge the solution with nitrogen or argon gas.

  • Begin bubbling ozone (O₃) through the solution. The reaction progress can be monitored by TLC or by the disappearance of the blue color of ozone in the solution. This step generates the carbonyl ylide intermediate in situ[3].

  • Reaction Time: Continue the ozonolysis for approximately 3 hours, or until the starting materials are consumed[1].

  • Quenching and Work-up: After the reaction is complete, purge the solution with nitrogen or argon to remove any excess ozone.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product containing a mixture of diastereoisomers.

Quantitative Data Summary

StepProductYieldPurity/NotesReference
CycloadditionCrude this compound Diastereomers-Mixture of diastereoisomers[3]
PurificationPure this compound Diastereoisomer78%After recrystallization[3]
Analogue SynthesisVarious this compound Analogues68-95%-[1][4]

Purification Protocols

The crude product from the synthesis is a mixture of diastereoisomers. Purification is crucial to isolate the desired active compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for obtaining the pure crystalline form of the desired this compound diastereoisomer.

Materials:

  • Crude this compound product

  • Suitable solvent system for recrystallization (e.g., ethanol/water, hexane/ethyl acetate)

  • Heating mantle or water bath

  • Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. A yield of 78% for the pure ozonide diastereoisomer has been reported using this method[3].

Protocol 3: Purification by Chromatography

For analogues or when recrystallization is not effective, chromatographic separation is employed. While specific details for preparative chromatography of this compound itself are not extensively detailed in the provided search results, general principles of normal or reverse-phase chromatography would apply. More recently, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for the analysis and isolation of this compound and its degradation products[5][6].

Materials:

  • Crude this compound product

  • Silica gel (for normal-phase) or C18-functionalized silica (for reverse-phase) or a HILIC column.

  • Appropriate solvent system (mobile phase)

  • Chromatography column or HPLC system

Procedure (General Outline for HILIC):

  • Column and Mobile Phase Selection: A HILIC column (e.g., Syncronis HILIC) is used. The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile and a smaller percentage of an aqueous buffer (e.g., ammonium acetate)[5][6].

  • Sample Preparation: Dissolve the crude product in the mobile phase.

  • Elution: Load the sample onto the column and elute with the mobile phase. The separation of this compound from its impurities and diastereomers is achieved based on their differential partitioning between the stationary and mobile phases.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Purity Analysis

Purity of the final product should be assessed using analytical techniques such as HPLC.

Analytical MethodColumnMobile PhaseDetectionPurity AchievedReference
RP-HPLCC18 (e.g., 4.6mm x 150mm, 5µm)Methanol:Water (with 0.1% Acetic Acid) (50:50)223 nm>98%[7]
HILICSyncronis HILIC (e.g., 150 x 4.6 mm, 5µ)Acetonitrile:10 mM Ammonium Acetate (75:25)->95%[1][5]

Mechanism of Action Signaling Pathway

While not a synthetic pathway, understanding the mechanism of action is crucial for drug development professionals. This compound's antimalarial activity is initiated by its interaction with ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite due to hemoglobin digestion.

cluster_0 Parasite Food Vacuole This compound This compound (1,2,4-trioxolane) Activation Reductive Activation (Peroxide Bridge Cleavage) This compound->Activation Fe2 Ferrous Iron (Fe²⁺) (from heme) Fe2->Activation Catalyzes Radicals Carbon-Centered Radicals Activation->Radicals Generates Alkylation Alkylation of Parasite Macromolecules (e.g., Heme, Proteins) Radicals->Alkylation Leads to Death Parasite Death Alkylation->Death Results in

References

Application of Arterolane and Related Synthetic Peroxides in Non-Malarial Parasitic Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane (OZ277) is a synthetic trioxolane, a class of peroxide-containing compounds, initially developed as a rapid-acting antimalarial agent. Its mechanism of action is believed to involve the iron-mediated cleavage of its endoperoxide bridge within the parasite, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These radicals are thought to alkylate and damage essential parasite macromolecules, ultimately leading to parasite death.[1][2][3] While extensively studied for malaria, the potential application of this compound and other synthetic peroxides against non-malarial parasitic diseases is an emerging area of research. This document provides a summary of the available data, experimental protocols, and proposed mechanisms of action for the use of this compound and related compounds in studies of leishmaniasis and schistosomiasis.

I. Leishmaniasis

Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania. Current treatments face challenges such as toxicity, high cost, and emerging drug resistance, highlighting the need for novel therapeutic agents.[1] Synthetic peroxides, including trioxolanes, have shown promise as potential antileishmanial agents.

Data Presentation

A study investigating a library of artemisinin-derived trioxanes and synthetic trioxolanes against Leishmania infantum demonstrated the potential of the trioxolane chemotype. While specific data for this compound (OZ277) was not detailed in the abstract, the class of compounds showed promising activity and safety profiles.[1] Another study on synthetic tetraoxanes against Leishmania donovani also showed encouraging results.[4][5]

Compound ClassParasite SpeciesStageIC50 (µM)Selectivity IndexReference
Synthetic Tetraoxane (LC140)Leishmania donovaniIntramacrophage Amastigote2.52 ± 0.6513.5[4][5]
FluoroartemisininsLeishmania donovaniPromastigoteMicromolar concentrationsNot active against amastigotes[1]

Table 1: In Vitro Activity of Synthetic Peroxides against Leishmania spp.

Experimental Protocols

In Vitro Susceptibility Assay for Leishmania infantum [1]

  • Parasite Culture: Leishmania infantum promastigotes are cultured in appropriate media (e.g., M-199 medium) supplemented with fetal bovine serum (FBS) at 25°C. Intramacrophage amastigotes are cultured within a suitable macrophage cell line (e.g., J774 cells).

  • Compound Preparation: Test compounds, including trioxolanes, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.

  • Promastigote Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds are added at various concentrations, and the plates are incubated for 72 hours at 25°C.

  • Amastigote Assay: Macrophages are seeded in 96-well plates and infected with promastigotes. After infection, the cells are washed to remove extracellular parasites. The test compounds are then added, and the plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay or by microscopic counting of viable parasites. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Cytotoxicity Assay: The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., Vero cells) using a similar protocol to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/IC50).

Proposed Mechanism of Action

The antileishmanial activity of synthetic peroxides is believed to be dependent on the endoperoxide bridge.[4] The proposed mechanism involves the generation of ROS following the cleavage of the peroxide bond, which is thought to be mediated by intracellular iron sources within the parasite. This leads to oxidative stress and damage to parasite macromolecules, ultimately resulting in parasite death, potentially through an apoptotic-like pathway.[4]

G cluster_parasite Leishmania Parasite This compound This compound (Trioxolane) Fe2 Intracellular Fe(II) This compound->Fe2 Activation Radicals Carbon-centered Radicals & Reactive Oxygen Species Fe2->Radicals Generates Alkylation Alkylation of Parasite Macromolecules (Proteins, Heme) Radicals->Alkylation Damage Macromolecular Damage & Oxidative Stress Alkylation->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for this compound in Leishmania.

II. Schistosomiasis

Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma. The current mainstay of treatment is praziquantel, but concerns about the development of resistance have prompted the search for new therapeutic options.[6] Several studies have explored the potential of artemisinin derivatives and synthetic peroxides against schistosomes.

Data Presentation

While a clinical trial of Synriam (this compound and piperaquine combination) showed low efficacy against S. haematobium and S. mansoni when used as a monotherapy, other synthetic trioxolanes have demonstrated significant activity in preclinical models.[6][7] Artemether, a derivative of artemisinin, has also shown notable efficacy, particularly against juvenile schistosomes.[8][9]

CompoundParasite SpeciesHostStageDose (mg/kg)Worm Burden Reduction (%)Reference
OZ78Schistosoma mansoniMouseJuvenile200 (single)82.0 - 95.4[6]
OZ209Schistosoma mansoniMouseJuvenile200 (single)82.0 - 95.4[6]
OZ288Schistosoma mansoniMouseJuvenile200 (single)82.0 - 95.4[6]
OZ78Schistosoma japonicumHamsterAdult200 (single)94.2 - 100[6]
ArtemetherSchistosoma haematobiumHamsterJuvenile30078 - 100[8]
ArtemetherSchistosoma haematobiumHamsterAdult300 (x2 days)76 - 89[8]
ArtemetherSchistosoma mansoniHuman (prophylactic)Juvenile6 (every 3 weeks)50 (reduced incidence)[9]
Synriam (this compound/Piperaquine)Schistosoma haematobiumHumanAdultStandardLow efficacy[7]
Synriam (this compound/Piperaquine)Schistosoma mansoniHumanAdultStandardCure Rate: 6.7%[7]

Table 2: In Vivo Efficacy of Synthetic Peroxides against Schistosoma spp.

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Schistosomiasis [6]

  • Animal Model: Female BALB/c mice are infected percutaneously with Schistosoma mansoni cercariae.

  • Drug Administration: For juvenile infection studies, a single oral dose of the test compound (e.g., 200 mg/kg of OZ78) is administered 21 days post-infection. For adult infection studies, the drug is administered 49 days post-infection.

  • Worm Recovery: At a specified time point after treatment (e.g., 14-21 days), the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.

  • Efficacy Assessment: The total number of worms in the treated group is counted and compared to the number of worms in an untreated control group. The worm burden reduction is calculated using the formula: [(mean number of worms in control group - mean number of worms in treated group) / mean number of worms in control group] x 100.

In Vitro Assay for Adult Schistosoma mansoni [6]

  • Worm Collection: Adult S. mansoni worms are recovered from infected mice.

  • Culture: The worms are washed and placed in 24-well plates containing culture medium (e.g., RPMI 1640) supplemented with antibiotics and FBS.

  • Drug Exposure: The test compound (e.g., 20 µg/ml of OZ209) is added to the culture medium. In some experiments, hemin is added to the medium to facilitate the activation of the peroxide bond.[6]

  • Assessment of Viability: Worm motor activity is observed and scored at different time points (e.g., 24, 48, 72 hours). Tegumental alterations can be examined using scanning electron microscopy. Worm death is also recorded.

Proposed Mechanism of Action and Experimental Workflow

The antischistosomal action of synthetic peroxides is thought to be initiated by the activation of the endoperoxide bridge by a source of iron. In schistosomes, which are blood-feeding organisms, heme derived from the digestion of host hemoglobin is a likely activator. This activation leads to the generation of radicals that damage the parasite's tegument and other vital structures.

G cluster_workflow In Vivo Efficacy Workflow A Infection of Mice with Schistosoma cercariae B Drug Administration (e.g., Oral Gavage) A->B C Worm Perfusion and Recovery from Liver and Mesenteric Veins B->C D Counting of Worms C->D E Calculation of Worm Burden Reduction D->E

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

The exploration of this compound and other synthetic peroxides for non-malarial parasitic diseases is still in its early stages. While direct evidence for this compound's efficacy is limited, the broader class of trioxolanes and related peroxide compounds has demonstrated promising activity against Leishmania and Schistosoma in preclinical studies. The data suggests that the peroxide pharmacophore is a viable starting point for the development of novel antiparasitic agents. Further research is warranted to fully elucidate the potential of this compound and to optimize synthetic peroxides for the treatment of these neglected tropical diseases. The detailed protocols provided herein can serve as a foundation for researchers to design and execute further investigations in this area.

References

Application Notes and Protocols for Determining Arterolane Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterolane (also known as OZ277) is a synthetic trioxolane antimalarial agent. Its mechanism of action is believed to involve the cleavage of its endoperoxide bridge by heme iron in the malaria parasite, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1] Understanding the cytotoxic potential of this compound in mammalian cells is crucial for its safety assessment and the development of potential new therapeutic applications.

These application notes provide detailed protocols for three common cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays (Annexin V and Caspase-3/7) for determining the mode of cell death.

Data Presentation

This compound Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic and inhibitory concentrations of this compound (OZ277) in different biological systems.

CompoundSystem/Cell LineAssay TypeEndpointResultReference
This compound (OZ277)Plasmodium falciparum (NF54 strain)In vitro growth inhibitionIC500.54 ± 0.29 ng/mL[1]
This compound (OZ277)Rodent Whole Embryo CultureEmbryotoxicityLowest Observed Effect Level>1.3 µmol/L[2]

Note: Data on the cytotoxicity of this compound in a broad range of mammalian cancer and non-cancer cell lines is limited in the public domain. Researchers are encouraged to determine the IC50 values in their specific cell lines of interest using the protocols provided below.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound (OZ277)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • This compound (OZ277)

  • Complete cell culture medium (serum-free medium is recommended for the assay step to avoid interference from LDH in serum)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells to be lysed with lysis buffer.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Assays: Annexin V and Caspase-3/7 Activity

These assays determine if cell death is occurring through apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Caspases are key proteases activated during the apoptotic cascade.

Materials:

  • This compound (OZ277)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Caspase-3/7 Glo Assay Kit

  • 96-well plates (black plates for fluorescence/luminescence assays)

  • Flow cytometer or fluorescence microscope

  • Luminometer

Annexin V/PI Staining Protocol (for Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay Protocol (Plate-based):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent as per the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assays

G cluster_setup 1. Experimental Setup cluster_mtt 2a. MTT Assay cluster_ldh 2b. LDH Assay cluster_apoptosis 2c. Apoptosis Assays seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (Serial Dilutions) incubate_24h->treat_this compound incubate_treatment Incubate (24, 48, 72h) treat_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant annexin_pi Annexin V/PI Staining & Flow Cytometry incubate_treatment->annexin_pi caspase_assay Caspase-3/7 Glo Assay & Luminescence incubate_treatment->caspase_assay incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance_mtt Read Absorbance (570nm) add_solubilizer->read_absorbance_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_absorbance_ldh Read Absorbance (490nm) incubate_ldh->read_absorbance_ldh

Caption: General workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_extracellular cluster_intracellular This compound This compound heme Heme/Fe²⁺ This compound->heme Enters Cell ros Reactive Oxygen Species (ROS) Generation heme->ros Cleavage of Endoperoxide Bridge oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation protein_damage Protein Damage oxidative_stress->protein_damage mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria apoptosis Apoptosis dna_damage->apoptosis lipid_peroxidation->apoptosis protein_damage->apoptosis cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->apoptosis

Caption: Proposed ROS-mediated apoptosis pathway for this compound.

References

Troubleshooting & Optimization

Addressing the stability and degradation of Arterolane in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of Arterolane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under common experimental stress conditions?

A1: this compound is known to be unstable under several experimental stress conditions. Forced degradation studies have shown that it degrades under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[1] This instability is primarily attributed to the reactivity of its peroxide bond.

Q2: What are the major degradation products of this compound?

A2: Studies have identified four unique degradation products (DPs) of this compound under various stress conditions.[1] The major degradation product, designated as DP4, has been structurally elucidated. Its formation is proposed to occur via the breakdown of the (1r,3r,5r,7r)-2-methoxyadamantan-2-ol moiety from the parent this compound molecule. Another degradation product, DP3, is suggested to be formed through the subsequent diol formation at the 1,2,4-trioxolane moiety.[1]

Q3: Are there validated analytical methods to assess this compound stability?

A3: Yes, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of this compound and its degradation products. Both Reverse Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are available.[1][2][3][4] The choice of method may depend on the specific requirements of the experiment, such as the need for simultaneous analysis with other compounds like piperaquine.[2][3][4]

Q4: What is the proposed mechanism of action and degradation pathway of this compound?

A4: The antimalarial activity of this compound, an ozonide, is believed to be initiated by the reductive activation of its peroxide bond by intraparasitic heme, which is generated during the digestion of hemoglobin by the malaria parasite. This activation leads to the formation of reactive carbon-centered radicals. These radicals are thought to alkylate and damage essential parasite components, including proteins and heme itself, ultimately leading to parasite death. A key mechanism involves the disruption of the hemoglobin digestion pathway within the parasite's food vacuole.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH affecting the ionization of this compound or its degradation products.- Secondary interactions with the stationary phase.- Column overload.- Optimize the pH of the mobile phase. For this compound analysis, a mobile phase with a pH of 2.8 has been used successfully.[4]- Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing from silanol interactions.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.
Ghost peaks - Contaminants in the mobile phase or from previous injections.- Sample carryover in the injector.- Use high-purity HPLC-grade solvents.- Run blank injections with the mobile phase to identify the source of contamination.- Implement a robust needle wash protocol for the autosampler.
Low signal intensity - Low sample concentration.- Incorrect detection wavelength.- Degradation of the sample in the autosampler.- Concentrate the sample if possible.- Ensure the detector wavelength is set appropriately for this compound (e.g., 223 nm or 241 nm have been reported).[4]- Use a cooled autosampler to minimize on-instrument degradation of the thermally labile this compound.

Quantitative Data Summary

While forced degradation studies have confirmed the instability of this compound under various stress conditions, specific quantitative data on the percentage of degradation is not consistently reported across the literature. The following table summarizes the qualitative findings and provides a template for researchers to document their own quantitative results.

Stress Condition Reagent/Parameters Observed Stability Percentage Degradation (%) Number of Degradation Products
Acidic Hydrolysis 0.1 M HClUnstableData not available4 unique DPs identified in general forced degradation studies[1]
Basic Hydrolysis 0.1 M NaOHUnstableData not available4 unique DPs identified in general forced degradation studies[1]
Neutral Hydrolysis WaterUnstableData not available4 unique DPs identified in general forced degradation studies[1]
Oxidative Degradation 3-30% H₂O₂UnstableData not available4 unique DPs identified in general forced degradation studies[1]
Photolytic Degradation UV/Vis lightUnstableData not available4 unique DPs identified in general forced degradation studies[1]
Thermal Degradation 40-80 °CData not availableData not availableData not available

Note: Researchers are encouraged to perform time-course studies under these conditions to quantify the degradation rate of this compound and the formation of its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline based on ICH Q1A (R2) recommendations for stress testing.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%). Keep the mixture at room temperature for a defined period.

  • Photolytic Degradation: Expose the this compound stock solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at a specific temperature (e.g., 80°C) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify and quantify the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This is an example of an RP-HPLC method that can be adapted for the analysis of this compound and its degradation products.[4]

  • Column: Thermo Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water (pH 2.8, adjusted with orthophosphoric acid) and methanol in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 241 nm

  • Injection Volume: 20 µL

Visualizations

G cluster_parasite Plasmodium falciparum cluster_drug_action This compound Action Hemoglobin Hemoglobin Proteases Hemoglobin-digesting Proteases Hemoglobin->Proteases Digestion Heme Heme (Fe²⁺) This compound This compound (Ozonide) Heme->this compound Proteases->Heme Release Activated_this compound Activated this compound (Carbon-centered radicals) This compound->Activated_this compound Heme-mediated activation Damaged_Components Damaged Parasite Components (Proteins, Heme) Activated_this compound->Damaged_Components Alkylation Disrupted_Digestion Disrupted Hemoglobin Digestion Damaged_Components->Disrupted_Digestion Parasite_Death Parasite Death Disrupted_Digestion->Parasite_Death

Caption: Mechanism of this compound Action in P. falciparum.

G cluster_workflow Forced Degradation Experimental Workflow Start This compound Sample (Solid or Solution) Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Data Analysis: - % Degradation - Degradant Profiling Analysis->Data End Stability Profile Established Data->End

Caption: Workflow for Forced Degradation Studies of this compound.

References

Optimizing dosage and administration of Arterolane in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Arterolane in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it typically combined with Piperaquine?

This compound (also known as OZ277 or RBx 11160) is a fast-acting, synthetic, non-artemisinin antimalarial compound.[1][2] It is effective against all asexual blood stages of P. falciparum.[3] However, this compound has a relatively short half-life of 2-4 hours in humans.[4] Monotherapy trials showed insufficient activity in patients due to this rapid clearance.[1][3] To overcome this, it is paired with Piperaquine, a long-acting antimalarial that helps eliminate residual parasites and prevent recrudescence.[5][6] This fixed-dose combination (FDC) was approved in India under the brand name Synriam™.[6][7]

Q2: What is the mechanism of action for this compound?

This compound is a synthetic trioxolane, characterized by a peroxide bond.[8] Its mechanism is believed to be initiated by the reductive cleavage of this bond by ferrous iron (heme) within the parasite's food vacuole.[6][8] This reaction generates carbon-centered free radicals that alkylate and damage parasite proteins and other components, leading to parasite death.[8] It may also inhibit the parasite's calcium ATPase, PfATP6.[6]

Q3: What are the general pharmacokinetic properties of this compound?

In human studies, this compound is well-absorbed after oral administration, with peak plasma concentrations reached in about 4.5-5.25 hours.[1][3] It has a plasma protein binding of approximately 93% and is primarily metabolized by the CYP3A4 isoenzyme.[3][4] Co-administration with food has been shown to improve its absorption and systemic exposure.[1][4]

Q4: Which animal models are most commonly used for evaluating this compound's efficacy?

Preclinical efficacy studies for this compound and its analogues have most frequently utilized murine models of malaria, particularly using the rodent-specific parasite Plasmodium berghei.[3][9] Toxicity studies have been conducted in Wistar rats.[4][5]

Troubleshooting Guides

Q5: My this compound formulation is showing poor solubility and precipitation. How can I improve it?

This is a common issue as this compound is a poorly water-soluble compound.[10] A tiered approach to vehicle selection is recommended.

  • Initial Assessment: Start with simple aqueous vehicles like sterile water or saline, but precipitation is likely.[11]

  • Co-Solvents: If aqueous vehicles fail, introduce co-solvents. A common starting point is a solution of PEG 400 in water or saline. The concentration of the co-solvent should be kept as low as possible to achieve solubilization and minimize potential vehicle-induced toxicity.

  • Suspensions: For many oral studies, creating a homogenous suspension is a practical approach. This involves using a suspending agent like carboxymethylcellulose (CMC) or methylcellulose in water.[11] Ensure the suspension is uniformly mixed before each administration to guarantee consistent dosing.[11]

Q6: I am observing low or highly variable bioavailability after oral gavage. What are the potential causes and solutions?

Low and variable oral bioavailability can stem from several factors:

  • Formulation Issues: If the compound precipitates in the stomach, absorption will be poor and erratic.

    • Solution: Re-evaluate your vehicle. A solubilizing formulation or a stable, micronized suspension can improve dissolution and absorption. Ensure the formulation is stable for the duration of your experiment.[10]

  • Dosing Inaccuracy: Inconsistent administration can lead to variability.

    • Solution: Ensure the gavage technique is correct and consistent.[12] For suspensions, vortex the formulation immediately before drawing each dose to prevent settling.

  • First-Pass Metabolism: this compound is a substrate for CYP3A4, which can lead to significant metabolism in the gut wall and liver before it reaches systemic circulation.[3]

    • Solution: While difficult to avoid with oral dosing, be aware of this factor when interpreting results. For mechanistic studies where bypassing the first-pass effect is desired, consider intraperitoneal (IP) administration, though this requires a sterile, non-irritating formulation.[12]

Q7: How do I select an appropriate starting dose for my animal efficacy or toxicity study?

Direct, publicly available dose-ranging studies for this compound monotherapy in animals are limited. Therefore, dose selection should be based on available data from combination studies and general toxicological principles.

  • Review Existing Data: Examine doses used in similar studies. For example, a 28-day toxicity study in rats used the this compound-Piperaquine combination at doses ranging from 4.0 to 32.0 mg/kg/day.[4] Efficacy studies in mice with Piperaquine have used doses from 10 to 90 mg/kg.[13]

  • Conduct a Dose-Range-Finding Study: It is highly recommended to perform a preliminary dose-finding (or dose-escalation) study in a small group of animals.[14] This will help establish the maximum tolerated dose (MTD) and identify a range of effective, non-toxic doses for your specific model and experimental conditions.

  • Consider the Endpoint: Efficacy studies may require lower doses than acute toxicity studies. The goal is to find a balance between therapeutic effect and adverse events.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Piperaquine (Human Data)

ParameterThis compoundPiperaquineCitation(s)
Time to Peak (Tmax) 4.5 - 5.25 hours2.5 - 4.5 hours[3]
Half-life (t1/2) 2 - 4 hours11 - 23 days[3][4]
Plasma Protein Binding ~93%>99%[3][4]
Primary Metabolizing Enzyme CYP3A4CYP3A4[3]
Effect of Food Increased systemic exposureDoubled systemic exposure[1][3][4]

Table 2: Example Dosage Regimens of this compound/Piperaquine in Animal and Human Studies

SpeciesCompound/CombinationDoseRouteStudy TypeCitation(s)
Rat This compound + Piperaquine (FDC)4.0, 8.0, 16.0, 32.0 mg/kg/dayOral28-Day Toxicity[4][5]
Mouse Piperaquine Phosphate10, 30, 90 mg/kg (single dose)IntraperitonealPharmacodynamics[13]
Human This compound Maleate (monotherapy)50, 100, 200 mg/day for 7 daysOralPhase II Clinical Trial[15][16]
Human This compound (150mg) + Piperaquine (750mg)1 tablet daily for 3 daysOralStandard Treatment[1][5]

Table 3: Common Vehicles for Preclinical Oral Formulations

VehicleTypeCommon UseConsiderationsCitation(s)
Sterile Water / 0.9% Saline Aqueous SolutionSoluble compoundsUnlikely to be suitable for this compound alone.[17]
0.5% - 1% CMC-Na in Water Aqueous SuspensionPoorly soluble compoundsRequires uniform suspension before dosing.[11]
20% - 40% PEG 400 in Saline Co-Solvent SolutionEnhancing solubilityPotential for vehicle-related effects at high concentrations.[11]
Corn Oil / Sesame Oil Lipid VehicleLipophilic compoundsCan enhance absorption of some compounds; may affect animal metabolism.[11]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of an this compound Suspension to Mice

This is a general protocol and should be adapted based on specific experimental requirements and institutional animal care guidelines.

  • Materials:

    • This compound maleate powder

    • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)

    • Sterile conical tubes

    • Weighing scale and spatula

    • Magnetic stirrer and stir bar, or homogenizer

    • Vortex mixer

    • Appropriate sized syringes (e.g., 1 mL)

    • Animal feeding needles (gavage needles), typically 20-22 gauge with a flexible or ball-tip end for mice.[12]

  • Preparation of Suspension (Example for 10 mg/mL):

    • Aseptically prepare the 0.5% CMC vehicle by slowly adding 50 mg of CMC-Na to 10 mL of sterile water while stirring continuously until fully dissolved.

    • Accurately weigh 100 mg of this compound maleate powder.

    • In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing (vortexing or stirring) to bring the total volume to 10 mL.

    • Homogenize or stir the suspension for 15-30 minutes to ensure uniformity. Store appropriately (e.g., at 4°C, protected from light) and determine stability for the planned duration of use.

  • Administration Procedure:

    • Warm the suspension to room temperature if stored cold.

    • Thoroughly vortex the suspension for at least 30 seconds immediately before drawing up the dose to ensure homogeneity.[11]

    • Accurately calculate the dose volume based on the most recent individual animal body weight (e.g., for a 10 mg/kg dose in a 25 g mouse, administer 0.025 mL of a 10 mg/mL suspension). The total volume should not exceed recommended limits (typically 5-10 mL/kg for mice).[12]

    • Gently restrain the mouse, ensuring its head and body are aligned to provide a straight path to the esophagus.[18]

    • Carefully insert the gavage needle into the side of the mouth, pass it over the tongue, and advance it gently along the esophagus until the tip is in the stomach. Do not force the needle.

    • Slowly dispense the calculated volume.

    • Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Visualizations

Arterolane_Mechanism_of_Action cluster_parasite Malaria Parasite (Food Vacuole) Hemoglobin Host Hemoglobin Heme Free Heme (Fe²⁺) Hemoglobin->Heme Digestion Radicals Carbon-Centered Radicals Heme->Radicals This compound This compound (Trioxolane) This compound->Radicals Activation by Heme (Fe²⁺) Alkylation Alkylation of Heme & Parasite Proteins Radicals->Alkylation Death Parasite Death Alkylation->Death

Caption: Simplified mechanism of action for this compound in malaria parasites.

Experimental_Workflow start Start infection Infect Mice with P. berghei Parasites start->infection monitor1 Monitor Parasitemia (Daily Blood Smears) infection->monitor1 randomize Randomize into Groups (Vehicle, this compound Doses) monitor1->randomize Once parasitemia reaches ~1-2% prepare Prepare Formulation (e.g., Suspension) randomize->prepare dose Administer Treatment (e.g., Daily Oral Gavage) prepare->dose monitor2 Continue Monitoring Parasitemia & Health dose->monitor2 monitor2->dose Repeat for 3-5 days end Endpoint Analysis (e.g., Parasite Clearance, Survival Rate) monitor2->end finish Finish end->finish Troubleshooting_Workflow start Problem: Low/Variable Bioavailability q1 Is the formulation a homogenous solution or a stable, uniform suspension? start->q1 fix1 Action: Reformulate. - Use co-solvents (e.g., PEG 400) - Create micronized suspension (e.g., with CMC) - Test stability and uniformity. q1->fix1 NO q2 Is the dosing procedure consistent and accurate? q1->q2 YES a1_yes YES a1_no NO fix1->q1 Re-evaluate fix2 Action: Refine Technique. - Vortex suspension before each dose. - Verify gavage technique. - Use precise, calibrated equipment. q2->fix2 NO q3 Consider Intrinsic Factors q2->q3 YES a2_yes YES a2_no NO fix2->q2 Re-evaluate fix3 Possible Cause: High first-pass metabolism (CYP3A4-mediated). Considerations: - Bioavailability may be inherently low via oral route. - For mechanistic studies, consider IP route. q3->fix3

References

Technical Support Center: Refinement of Arterolane Formulation for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Arterolane formulations to enhance bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

This compound, as a lipophilic compound, exhibits poor aqueous solubility, which is a primary factor limiting its oral bioavailability. Studies have also indicated variable exposure in patients, suggesting that formulation plays a critical role in its absorption and pharmacokinetic profile.

Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?

Two widely explored and effective strategies for enhancing the bioavailability of poorly water-soluble drugs like this compound are Solid Dispersions and Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can lead to the drug being in an amorphous (non-crystalline) state, which has higher solubility and dissolution rates compared to the crystalline form.

  • SEDDS: These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. By pre-dissolving this compound in this lipid-based system, it can bypass the dissolution step in the gut, leading to improved absorption.

Q3: What are the key in vitro and in vivo experiments to evaluate the performance of new this compound formulations?

  • In Vitro Dissolution Studies: To assess the rate and extent of this compound release from the formulation in simulated gastrointestinal fluids.

  • In Vitro Permeability Assays: Using cell-based models (e.g., Caco-2 cells) to predict the intestinal absorption of this compound from different formulations.

  • In Vivo Pharmacokinetic Studies: In animal models to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which provide a direct measure of bioavailability.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes publicly available pharmacokinetic data for the marketed this compound maleate-piperaquine phosphate combination and provides hypothetical data for representative enhanced formulations to illustrate potential improvements.

FormulationDose (this compound Maleate)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Relative Bioavailability (%)
Marketed Combination 150 mg~100~4.5-5.25~144-2694100%
Hypothetical Solid Dispersion 150 mg~250~2.0~3500~130-200%
Hypothetical SEDDS 150 mg~350~1.5~4500~170-250%

Disclaimer: Data for Solid Dispersion and SEDDS are hypothetical and for illustrative purposes to show potential enhancements.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound Maleate

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC E5)

  • Ethanol (or a suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound Maleate and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both the drug and the polymer in a minimal amount of ethanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask and dry it further in a vacuum oven at a temperature below its glass transition temperature to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous media.

Materials:

  • This compound Maleate

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a ternary phase diagram.

  • Accurately weigh the components of the chosen formulation (e.g., Oil:Surfactant:Co-surfactant in a 30:50:20 ratio).

  • Mix the components in a glass vial and homogenize using a vortex mixer. Gentle heating in a water bath (around 40°C) may be required to ensure a uniform mixture.

  • Add the accurately weighed this compound Maleate to the vehicle and vortex until the drug is completely dissolved.

  • The resulting formulation should be a clear, isotropic liquid.

Troubleshooting Guides

Solid Dispersion Formulation
Issue Potential Cause Troubleshooting Steps
Incomplete solvent removal Insufficient drying time or temperature.Increase vacuum drying time and/or temperature, but remain below the glass transition temperature to prevent phase separation.
Drug recrystallization during storage The amorphous state is thermodynamically unstable. High humidity and temperature can accelerate this process.Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, cool temperature. Select polymers with strong drug-polymer interactions (e.g., hydrogen bonding) to inhibit crystallization.
Phase separation during preparation Poor miscibility between the drug and polymer.Screen for polymers with better miscibility with this compound. Optimize the drug-to-polymer ratio; a higher polymer content generally improves stability.
Low drug content in the final product Adhesion of the product to the flask during solvent evaporation.Use a spatula to thoroughly scrape the product from the flask. Consider using anti-static equipment.
SEDDS Formulation
Issue Potential Cause Troubleshooting Steps
Drug precipitation upon dilution The formulation cannot maintain the drug in a solubilized state in the formed emulsion.Increase the concentration of the surfactant and/or co-surfactant. Select a different oil or surfactant system with a higher solubilization capacity for this compound.
Formation of a coarse or unstable emulsion Inappropriate ratio of oil, surfactant, and co-surfactant.Re-evaluate the ternary phase diagram to identify a more stable microemulsion region. Use surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically 12-18 for o/w emulsions).
Chemical instability of this compound The peroxide bridge in this compound may be susceptible to degradation in the presence of certain excipients.Conduct compatibility studies with the chosen excipients. Store the formulation protected from light and in an inert atmosphere if necessary. Avoid high temperatures during preparation.
Inconsistent droplet size Incomplete homogenization or poor formulation.Ensure thorough mixing of the components. Optimize the formulation based on droplet size analysis using dynamic light scattering.

Visualizations

Experimental Workflow for Solid Dispersion Formulation and Evaluation

G cluster_prep Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation drug This compound Maleate dissolution Dissolution drug->dissolution polymer Polymer (PVP/HPMC) polymer->dissolution solvent Solvent (Ethanol) solvent->dissolution evaporation Solvent Evaporation dissolution->evaporation drying Vacuum Drying evaporation->drying milling Milling drying->milling dsc DSC (Amorphicity) milling->dsc xrd XRD (Crystallinity) milling->xrd diss_test Dissolution Testing milling->diss_test pk_study Pharmacokinetic Study diss_test->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Workflow for this compound solid dispersion formulation and evaluation.

This compound's Mechanism of Action in P. falciparum

G cluster_parasite Plasmodium falciparum Food Vacuole cluster_drug Drug Action hemoglobin Hemoglobin heme Toxic Free Heme (Fe²⁺) hemoglobin->heme Digestion detox Heme Polymerization heme->detox Detoxification inhibition Inhibition heme->inhibition hemozoin Hemozoin (Non-toxic) detox->hemozoin This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Fe²⁺ dependent activation ros->inhibition inhibition->detox parasite_death Parasite Death inhibition->parasite_death Alkylation of parasite proteins

Caption: this compound inhibits heme detoxification in P. falciparum.

Challenges and solutions in the large-scale synthesis of Arterolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Arterolane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound revolve around the key synthetic steps: the Griesbaum co-ozonolysis and the final amide coupling. Specific challenges include:

  • Safety of Ozonolysis: The use of ozone, a toxic and potentially explosive gas, in the Griesbaum co-ozonolysis reaction presents significant safety hazards. The reaction is highly exothermic, and ozonide intermediates can be unstable, posing a risk of thermal runaway.

  • Control of Side Reactions: During the ozonolysis, side reactions such as the dimerization of the carbonyl oxide intermediate can occur, reducing the yield of the desired 1,2,4-trioxolane core.

  • Stereoselectivity: Achieving high diastereoselectivity during the Griesbaum co-ozonolysis is crucial for the synthesis of the desired cis-isomer of this compound.

  • Purification: The presence of the peroxide bridge in the this compound molecule makes it sensitive to certain purification conditions, requiring careful selection of methods to avoid degradation.

  • Amide Coupling Efficiency: The final step of coupling the trioxolane carboxylic acid intermediate with the diamine side chain requires optimization to ensure high yields and minimize impurities.

  • Stability: this compound's peroxide bond is susceptible to degradation under specific conditions, such as basic hydrolysis and oxidation, which must be considered during manufacturing and storage.

Q2: What are the key intermediates in the synthesis of this compound?

A2: The synthesis of this compound proceeds through several key intermediates. The core of the molecule, the 1,2,4-trioxolane ring system, is formed via a Griesbaum co-ozonolysis reaction. This is followed by modifications to introduce the side chain. Key intermediates include:

  • Adamantanone: A starting material for the synthesis.

  • A substituted cyclohexanone derivative: The other key component in the ozonolysis reaction.

  • A cis-fused 1,2,4-trioxolane carboxylic acid: The product of the ozonolysis and subsequent hydrolysis, which is then coupled with the side chain.

  • 1,2-diamino-2-methylpropane: The diamine used to form the final amide linkage.

Q3: What are the typical yields for the key steps in this compound synthesis?

A3: Yields can vary depending on the specific conditions and scale of the reaction. However, literature reports suggest the following as typical achievable yields for the key transformations:

  • Griesbaum co-ozonolysis: Yields for this step are generally high, often exceeding 90%.

  • Amide coupling: The final amide formation step can also be efficient, with yields typically in the range of 80-95%.

Troubleshooting Guides

Griesbaum Co-ozonolysis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired 1,2,4-trioxolane - Incomplete reaction. - Side reactions, such as dimerization of the carbonyl oxide. - Suboptimal reaction temperature. - Impure starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Use a higher concentration of the ketone component relative to the oxime. - Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. - Ensure the purity of adamantanone and the cyclohexanone derivative.
Poor diastereoselectivity (low cis:trans ratio) - Reaction temperature is too high. - Inappropriate solvent.- Maintain a low reaction temperature throughout the ozone addition. - Screen different solvents; non-polar solvents like dichloromethane or toluene are often preferred.
Safety concerns (exotherm, potential for explosion) - Poor temperature control. - High concentration of ozone. - Accumulation of unstable ozonide intermediates.- Use a reliable cooling system and monitor the internal temperature closely. - Control the flow rate of ozone carefully. - Consider using a continuous flow reactor to minimize the reaction volume and improve heat transfer. - Conduct thorough process safety studies (e.g., DSC, ARC) before scaling up.
Amide Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete activation of the carboxylic acid. - Side reactions of the activated intermediate. - Inappropriate coupling reagent or base. - Steric hindrance.- Use an efficient coupling agent such as HATU, HBTU, or COMU. - Add the coupling agent at a low temperature to control the reactivity. - Screen different non-nucleophilic bases like DIPEA or N-methylmorpholine. - If sterically hindered, consider a two-step approach via an activated ester.
Formation of impurities - Racemization at the chiral center (if applicable). - Formation of by-products from the coupling reagent. - Reaction with impurities in the starting materials.- Use coupling reagents known to suppress racemization (e.g., HATU). - Choose a coupling reagent that generates water-soluble by-products for easy removal. - Ensure the purity of the trioxolane carboxylic acid and the diamine.
Purification and Stability
Problem Possible Cause(s) Suggested Solution(s)
Degradation of this compound during purification - Exposure to high temperatures. - Use of basic conditions in chromatography. - Presence of oxidizing or reducing agents.- Use purification techniques that avoid excessive heat, such as flash chromatography at room temperature or crystallization. - Employ a neutral or slightly acidic mobile phase for chromatography. - Ensure all solvents and reagents used in the workup and purification are free from contaminants.
Product instability during storage - Exposure to light, heat, or moisture. - Incompatible storage container.- Store this compound in a cool, dark, and dry place. - Use amber-colored, tightly sealed containers. - Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Parameter Griesbaum Co-ozonolysis Amide Coupling References
Typical Yield >90%80-95%[1][2]
Reaction Temperature -78 °C to 0 °C0 °C to room temperature[1][2]
Key Reagents Ozone, Adamantanone oxime, Substituted cyclohexanoneTrioxolane carboxylic acid, 1,2-diamino-2-methylpropane, HATU/DIPEA[2]
Common Solvents Dichloromethane, TolueneDichloromethane, DMF[2]

Experimental Protocols

Key Experiment 1: Griesbaum Co-ozonolysis for 1,2,4-Trioxolane Formation

Methodology:

  • A solution of the substituted cyclohexanone (1.0 eq) and adamantanone O-methyl oxime (1.2 eq) in dichloromethane is cooled to -78 °C in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap.

  • A stream of ozone (generated from an ozone generator) is bubbled through the solution. The reaction progress is monitored by TLC by observing the disappearance of the starting materials.

  • Once the reaction is complete, the ozone stream is stopped, and the solution is purged with nitrogen or argon to remove any excess ozone.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield the crude 1,2,4-trioxolane product.

  • The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure cis-1,2,4-trioxolane.

Key Experiment 2: Amide Coupling for this compound Synthesis

Methodology:

  • To a solution of the 1,2,4-trioxolane carboxylic acid (1.0 eq) in dichloromethane at 0 °C are added HATU (1.1 eq) and DIPEA (2.0 eq).

  • The mixture is stirred at 0 °C for 30 minutes to activate the carboxylic acid.

  • A solution of 1,2-diamino-2-methylpropane (1.2 eq) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure this compound.

Visualizations

Arterolane_Synthesis_Pathway Adamantanone Adamantanone Ozonolysis Griesbaum Co-ozonolysis Adamantanone->Ozonolysis Cyclohexanone_deriv Substituted Cyclohexanone Cyclohexanone_deriv->Ozonolysis Trioxolane_ester 1,2,4-Trioxolane Ester Ozonolysis->Trioxolane_ester Hydrolysis Hydrolysis Trioxolane_ester->Hydrolysis Trioxolane_acid 1,2,4-Trioxolane Carboxylic Acid Hydrolysis->Trioxolane_acid Amide_coupling Amide Coupling Trioxolane_acid->Amide_coupling Diamine 1,2-diamino- 2-methylpropane Diamine->Amide_coupling This compound This compound Amide_coupling->this compound

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Problem Encountered in Synthesis Identify_Step Identify Synthetic Step (Ozonolysis, Amide Coupling, etc.) Start->Identify_Step Consult_Guide Consult Troubleshooting Guide for the Specific Step Identify_Step->Consult_Guide Possible_Causes Review Possible Causes Consult_Guide->Possible_Causes Implement_Solutions Implement Suggested Solutions Possible_Causes->Implement_Solutions Analyze_Results Analyze Results (TLC, LC-MS, NMR) Implement_Solutions->Analyze_Results Problem_Solved Problem Solved? Analyze_Results->Problem_Solved Success Continue Synthesis Problem_Solved->Success Yes Further_Investigation Further Investigation/ Consult Senior Chemist Problem_Solved->Further_Investigation No Further_Investigation->Identify_Step

Caption: General troubleshooting workflow.

References

Technical Support Center: Minimizing Off-Target Effects of Arterolane in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Arterolane in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target effects?

This compound is a synthetic trioxolane antimalarial drug. Its primary mechanism of action against Plasmodium falciparum involves the cleavage of its endoperoxide bridge by ferrous iron (heme) in the parasite's food vacuole. This generates carbon-centered radicals that alkylate and damage essential parasite proteins and lipids, leading to parasite death.

This same reactive chemistry is the basis for its off-target effects in mammalian cells. Although host cells have lower concentrations of free heme compared to infected red blood cells, this compound can still be activated to a lesser extent, or by other endogenous reducing agents, to produce reactive oxygen species (ROS). This induced oxidative stress can lead to indiscriminate damage to host cell components, including proteins, lipids, and DNA, resulting in cytotoxicity.

Q2: What are the common off-target effects of this compound observed in cellular models?

The most common off-target effects of this compound in mammalian cell cultures are:

  • Cytotoxicity: this compound can induce cell death through both apoptosis and necrosis. This is often dose-dependent and varies between cell lines.

  • Induction of Oxidative Stress: Increased levels of reactive oxygen species (ROS) are a primary off-target effect.

  • Modulation of Signaling Pathways: Oxidative stress can trigger various cellular signaling cascades, including the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.

  • Protein Alkylation: The reactive intermediates of this compound can covalently modify host cell proteins, potentially altering their function.

Q3: How can I differentiate between on-target (anti-parasitic) and off-target (host cell) effects in my experiments?

To distinguish between on-target and off-target effects, it is crucial to include proper controls in your experimental design. A key control is a non-peroxidic analogue of this compound. Since the peroxide bridge is essential for its activity, an analogue lacking this feature should not exhibit the same biological effects if they are mediated by radical formation. Additionally, comparing the IC50 values in Plasmodium falciparum cultures versus a panel of mammalian cell lines can provide a therapeutic window. A significantly lower IC50 for the parasite indicates selectivity.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in uninfected host cells.

Possible Cause: The concentration of this compound used is too high, leading to excessive oxidative stress and off-target toxicity.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your specific mammalian cell line. This will help you identify a concentration range that is effective against the parasite (if applicable) while minimizing host cell toxicity.

  • Time-Course Experiment: Assess cytotoxicity at different time points. Shorter incubation times may be sufficient for the desired effect with less off-target toxicity.

  • Co-treatment with Antioxidants: To confirm that cytotoxicity is mediated by oxidative stress, perform co-treatment experiments with antioxidants such as N-acetylcysteine (NAC) or Vitamin E. A rescue of the cytotoxic phenotype would indicate an oxidative stress-mediated off-target effect.

Issue 2: Unexpected activation or inhibition of cellular signaling pathways.

Possible Cause: this compound-induced oxidative stress is modulating signaling pathways such as MAPK or PI3K/Akt.

Troubleshooting Steps:

  • Pathway Analysis: Use techniques like Western blotting to probe the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt).

  • Use of Pathway Inhibitors: Co-treat cells with this compound and specific inhibitors of the suspected pathways (e.g., a MEK inhibitor for the ERK pathway, or a PI3K inhibitor for the Akt pathway) to see if the observed phenotype is reversed.

  • ROS Scavenging: Determine if the pathway modulation is downstream of ROS production by co-treating with an antioxidant and assessing the activation state of the signaling proteins.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound and Related Compounds

CompoundCell Line / OrganismIC50 (µM)Reference
This compound (OZ277)Plasmodium falciparum (NF54)0.0077[1]
ArtemisininPlasmodium falciparum (NF54)0.0079[1]
RKA182 (Tetraoxane)HL-60 (Human promyelocytic leukemia)~10Fictional Data for Illustration
FBEG100 (Trioxolane)HepG2 (Human liver cancer)~25Fictional Data for Illustration
ArtesunateA549 (Human lung carcinoma)~15Fictional Data for Illustration

Note: Data for mammalian cell lines with this compound is limited in publicly available literature; the provided values for RKA182, FBEG100, and Artesunate are illustrative of the expected range of cytotoxicity for peroxide-containing antimalarials.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced ROS Production

Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in response to this compound treatment.

Materials:

  • Mammalian cell line of interest

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or MitoSOX Red

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA or 5 µM MitoSOX Red in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh culture medium containing various concentrations of this compound (and controls, including a vehicle control and a positive control like H₂O₂).

  • Incubate for the desired time period (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a plate reader (for DCFH-DA: Ex/Em ~485/535 nm; for MitoSOX Red: Ex/Em ~510/580 nm) or analyze by flow cytometry.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

Objective: To measure the activity of executioner caspases 3 and 7 as an indicator of this compound-induced apoptosis.

Materials:

  • Mammalian cell line of interest

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and controls for the desired time (e.g., 24-48 hours).

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Allow the plate and reagent to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours in the dark.

  • Measure luminescence using a plate-reading luminometer.

Visualizations

G cluster_this compound This compound Treatment cluster_cell Mammalian Host Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Alkylation Protein Alkylation This compound->Alkylation MAPK MAPK Pathway (e.g., ERK) ROS->MAPK PI3K PI3K/Akt Pathway ROS->PI3K Altered Altered Cell Function Alkylation->Altered Apoptosis Apoptosis MAPK->Apoptosis Necrosis Necrosis MAPK->Necrosis PI3K->Apoptosis PI3K->Necrosis G cluster_workflow Troubleshooting Workflow for Off-Target Cytotoxicity Start High Cytotoxicity Observed Dose Perform Dose-Response (Find IC50) Start->Dose Antioxidant Co-treat with Antioxidant (e.g., NAC) Dose->Antioxidant Rescue Cytotoxicity Rescued? Antioxidant->Rescue ROS_Mediated Off-target effect is ROS-mediated. Use lower non-toxic concentration. Rescue->ROS_Mediated Yes Other Investigate other mechanisms (e.g., protein alkylation). Rescue->Other No

References

Addressing and mitigating potential toxicity of Arterolane in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing and mitigating the potential toxicity of Arterolane in preclinical research. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential toxicity?

This compound is a synthetic trioxolane antimalarial agent. Its efficacy stems from the peroxide bond within its structure. In the presence of ferrous iron (Fe²⁺), abundant in the malaria parasite's food vacuole, this bond is cleaved in a Fenton-type reaction. This process generates carbon-centered free radicals that alkylate and damage essential parasite proteins, leading to parasite death.[1] A putative target is the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[1]

This mechanism, however, also presents a potential for toxicity in host cells. The generation of reactive oxygen species (ROS) can lead to oxidative stress if the cell's antioxidant capacity is overwhelmed. This can result in damage to host cell lipids, proteins, and DNA.[2][3]

Q2: What are the main types of toxicity observed with this compound and related peroxide compounds in preclinical studies?

Preclinical studies on synthetic trioxolanes and related artemisinin compounds have indicated several potential areas of toxicity:

  • Embryotoxicity: Similar to artemisinins, synthetic trioxolanes like this compound have been shown to be embryotoxic in rodent models. This toxicity appears to be selective for primitive erythroblasts during early gestation.[4]

  • Nephrotoxicity: Mild deteriorating effects on nephrocytes have been observed in rats administered a combination product containing this compound (Synriam™).

  • General Cytotoxicity: In vitro studies have demonstrated that this compound and similar compounds can induce cytotoxicity in various mammalian cell lines. This toxicity is often dependent on the presence of heme and iron and is mediated by oxidative stress.

It is important to note that in a phase II clinical trial, standard biochemistry and hematological analyses did not reveal any signs of drug toxicity at therapeutic doses.[5]

Q3: How can we mitigate this compound-induced cytotoxicity in our in vitro experiments?

To mitigate cytotoxicity in cell-based assays, consider the following strategies:

  • Use of Antioxidants: Co-incubation with antioxidants can help quench the free radicals produced by this compound. Thiol-containing antioxidants like N-acetylcysteine (NAC) may be particularly effective.

  • Iron Chelators: Since the activation of this compound is iron-dependent, the addition of iron chelators to the culture medium can reduce its cytotoxic effects.

  • Dose and Time Optimization: Carefully titrate the concentration of this compound and the exposure time to find a therapeutic window that is effective against the parasite (if applicable to the model) while minimizing host cell toxicity.

Q4: What are the key considerations when designing in vivo toxicity studies for this compound?

When designing in vivo studies, the following should be considered:

  • Animal Model Selection: Rodent models (rats and mice) are commonly used for initial toxicity screening. The choice of species should consider metabolic similarities to humans where possible.

  • Dose Selection: Dose-ranging studies are essential to identify the maximum tolerated dose (MTD) and to select appropriate doses for sub-chronic and chronic toxicity studies.

  • Route of Administration: The route of administration should mimic the intended clinical route as closely as possible.

  • Endpoint Selection: A comprehensive battery of endpoints should be evaluated, including clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of key organs (liver, kidney, heart, brain, etc.).

Troubleshooting Guides

In Vitro Cytotoxicity Assays
IssuePossible CauseTroubleshooting Steps
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. Ensure thorough but gentle mixing of all reagents added to the wells.
Low signal or no dose-response Cell density is too low or too high, incorrect incubation time, or the compound is not cytotoxic at the tested concentrations.Optimize cell seeding density and incubation time for your specific cell line. Expand the concentration range of this compound tested.
Inconsistent results with different cell lines Cell lines have varying sensitivities to oxidative stress and different metabolic capacities (e.g., CYP3A4 expression).Characterize the antioxidant capacity and relevant metabolic enzyme expression (e.g., CYP3A4) of your cell lines. Consider using a panel of cell lines with different characteristics.
In Vivo Preclinical Studies
IssuePossible CauseTroubleshooting Steps
Unexpected animal mortality at low doses Incorrect dosing, vehicle toxicity, or hypersensitivity of the animal strain.Double-check dose calculations and vehicle preparation. Conduct a vehicle toxicity study. Consider using a different, less sensitive animal strain.
No observable toxicity at high doses Poor bioavailability of the compound, rapid metabolism, or low intrinsic toxicity.Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider a different route of administration or formulation to improve bioavailability.
Histopathological findings are difficult to interpret Lesions may be spontaneous or incidental to the animal model.Include a sufficient number of control animals to establish baseline pathology. Consult with a board-certified veterinary pathologist for interpretation of findings.[5][6]

Data Presentation

Summary of Preclinical Toxicity Endpoints for this compound and Related Compounds
ParameterFindingSpecies/ModelReference
In Vitro Cytotoxicity (IC50) Varies by cell line and experimental conditions. Generally in the low micromolar range.Human and rodent cell linesN/A (General finding for peroxide antimalarials)
Embryotoxicity (NOEL for RBC damage) 0.175 µg/mLRat Whole Embryo Culture[4]
Acute Oral Toxicity (LD50) Data not publicly available for this compound.N/AN/A
Sub-chronic Toxicity Mild deteriorating effects on nephrocytes at 4.0 and 16.0 mg/kg bwt of Synriam™.Rat
Organ-to-Body Weight Ratios Liver/brain weight ratios increased in male rats at all doses and in high-dose females.Rat[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][8][9][10]

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

In Vivo Hepatotoxicity Study in Rodents

This is a general protocol for assessing drug-induced liver injury.[3][11]

Objective: To evaluate the potential for this compound to cause liver damage in a rodent model.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice

  • This compound formulation for oral gavage

  • Vehicle control

  • Blood collection supplies

  • Necropsy instruments

  • Formalin and other histology reagents

  • Clinical chemistry analyzer

Procedure:

  • Acclimatize animals for at least one week before the study.

  • Divide animals into groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound).

  • Administer this compound or vehicle by oral gavage daily for a specified period (e.g., 14 or 28 days).

  • Monitor animals daily for clinical signs of toxicity. Record body weights weekly.

  • At the end of the study, collect blood for clinical chemistry analysis (e.g., ALT, AST, ALP, bilirubin).

  • Perform a full necropsy, and weigh the liver and other key organs.

  • Fix the liver in 10% neutral buffered formalin for histopathological examination.

  • Process, embed, section, and stain liver tissues with Hematoxylin and Eosin (H&E).

  • A veterinary pathologist should evaluate the liver sections for signs of injury, such as necrosis, inflammation, steatosis, and fibrosis.[5][6]

Visualizations

Signaling Pathways

The toxicity of this compound is linked to the generation of reactive oxygen species (ROS), which can activate several stress-response signaling pathways in mammalian cells.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Fe²⁺-mediated activation MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Nrf2 Nrf2 Pathway ROS->Nrf2 CellDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->CellDamage Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse CellDamage->Apoptosis

Caption: this compound-induced ROS activate key signaling pathways.

Experimental Workflow: In Vitro Cytotoxicity

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add this compound Serial Dilutions seed_cells->add_drug incubate_drug Incubate (24-72h) add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining IC50 using the MTT assay.

Logical Relationship: Mitigating Toxicity

ArterolaneToxicity This compound-induced Toxicity ROS_Generation ROS Generation ArterolaneToxicity->ROS_Generation MitigationStrategies Mitigation Strategies Antioxidants Antioxidants (e.g., NAC) MitigationStrategies->Antioxidants IronChelators Iron Chelators MitigationStrategies->IronChelators DoseOptimization Dose/Time Optimization MitigationStrategies->DoseOptimization Antioxidants->ROS_Generation Quench ROS IronChelators->ArterolaneToxicity Inhibit Activation DoseOptimization->ArterolaneToxicity Reduce Exposure

Caption: Strategies to mitigate this compound-induced toxicity.

References

Validation & Comparative

Validating the efficacy of Arterolane against artemisinin-resistant strains of P. falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of artemisinin-resistant Plasmodium falciparum present a formidable challenge to global malaria control efforts. This guide provides a comprehensive comparison of arterolane (also known as OZ277), a synthetic ozonide, and artemisinin derivatives, with a focus on their efficacy against resistant parasite strains. Through an analysis of available experimental data, this document aims to inform researchers, scientists, and drug development professionals on the potential of this compound as a next-generation antimalarial.

Mechanism of Action: A Shared Pathway with a Synthetic Advantage

Both this compound and artemisinin derivatives are peroxide-containing compounds that require activation by intraparasitic heme iron to exert their antimalarial effect. Upon activation, these compounds generate carbon-centered radicals that alkylate and damage essential parasite proteins and other biomolecules, leading to parasite death.[1][2] This shared mechanism of action underscores the potential for cross-resistance.

Artemisinin resistance is primarily associated with mutations in the Kelch13 (K13) protein of P. falciparum. These mutations are thought to reduce the parasite's uptake of hemoglobin, leading to lower heme levels and consequently, reduced activation of artemisinin drugs.[1]

Below is a diagram illustrating the proposed mechanism of action for both this compound and artemisinin.

cluster_parasite P. falciparum Digestive Vacuole Hemoglobin Host Hemoglobin Heme Heme (Fe2+) Hemoglobin->Heme Digestion ActivatedDrug Activated Drug (Carbon-centered Radicals) Heme->ActivatedDrug Activates Drug This compound / Artemisinin (Endoperoxide Bridge) Drug->ActivatedDrug DamagedProteins Alkylated Heme & Damaged Parasite Proteins ActivatedDrug->DamagedProteins Alkylates ParasiteDeath Parasite Death DamagedProteins->ParasiteDeath

Fig. 1: Mechanism of Action of Peroxide Antimalarials

In Vitro Efficacy Against Artemisinin-Resistant Strains

The in vitro activity of this compound against artemisinin-resistant P. falciparum has been evaluated primarily through the ring-stage survival assay (RSA), which measures the ability of early-stage parasites to survive a short exposure to the drug. This assay is considered the gold standard for phenotyping artemisinin resistance.

A key study investigated the efficacy of this compound (OZ277), dihydroartemisinin (DHA), and a next-generation ozonide, artefenomel (OZ439), against P. falciparum lines with and without K13 mutations. The results, summarized in the table below, indicate that while K13 mutations confer resistance to DHA, this compound retains significant activity, albeit with some reduction in efficacy.

Parasite LineK13 GenotypeMean % Survival (± SEM) after 700 nM DHA pulseMean % Survival (± SEM) after 700 nM this compound (OZ277) pulse
CamWTWild-type0.8 ± 0.23.6 ± 0.8
CamC580YC580Y21.2 ± 3.513.4 ± 2.1
CamR539TR539T15.6 ± 2.910.8 ± 1.7
CamI543TI543T25.1 ± 4.115.2 ± 2.4

Data adapted from a study on the impact of K13 mutations on ozonide susceptibility.

The 50% inhibitory concentration (IC50) is another critical measure of drug efficacy. While comprehensive head-to-head IC50 data for this compound against a wide panel of K13 mutants is limited in publicly available literature, some studies have reported values for reference strains.

CompoundNF54 (Artemisinin-Sensitive) IC50 (ng/mL)K1 (Artemisinin-Resistant) IC50 (ng/mL)
Artemisinin2.7 ± 1.2Not Reported
This compound (OZ277)0.54 ± 0.29Not Reported

Data from a study probing the antimalarial mechanism of artemisinin and this compound.

Experimental Protocols

In Vitro Culture of P. falciparum

P. falciparum asexual blood-stage parasites are maintained in continuous culture in human erythrocytes (O+). The culture medium consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax. Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

Ring-Stage Survival Assay (RSA)

The RSA is performed to assess the susceptibility of early ring-stage parasites to a short drug pulse, mimicking the in vivo scenario.

Start Start with synchronized late-stage schizonts Reinvasion Allow reinvasion for 3 hours to obtain 0-3h ring stages Start->Reinvasion DrugExposure Expose parasites to 700 nM drug (or DMSO control) for 6 hours Reinvasion->DrugExposure Wash Wash cells to remove drug DrugExposure->Wash Incubate Incubate for 66 hours Wash->Incubate Readout Quantify parasite survival (microscopy or flow cytometry) Incubate->Readout Result Calculate % survival relative to control Readout->Result

References

Cross-Resistance Profile of Arterolane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the cross-resistance patterns between the synthetic ozonide, Arterolane, and other key antimalarial agents. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.

This compound (OZ277) is a synthetic trioxolane antimalarial compound that, like artemisinins, possesses a pharmacophoric peroxide bond essential for its parasiticidal activity.[1] This shared structural feature raises the possibility of cross-resistance with artemisinin derivatives, a significant concern given the emergence of artemisinin-resistant Plasmodium falciparum strains. This guide synthesizes available data to provide a clear comparison of this compound's performance against various antimalarial drugs and resistant parasite lines.

In Vitro Susceptibility and Cross-Resistance

In vitro studies are crucial for assessing the potential for cross-resistance between antimalarial compounds. The 50% inhibitory concentration (IC50), which measures the drug concentration required to inhibit parasite growth by 50%, and the ring-stage survival assay (RSA), which specifically assesses the susceptibility of early-stage parasites to artemisinin and its derivatives, are key methodologies in this evaluation.

Comparative IC50 Values

Studies have compared the in vitro activity of this compound (OZ277) with that of artemisinin against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. These findings indicate that while both compounds are highly potent, their relative activity can vary between parasite strains.

CompoundP. falciparum Strain NF54 IC50 (ng/mL)P. falciparum Strain K1 IC50 (ng/mL)
This compound (OZ277) 0.54 ± 0.291.25 ± 0.45
Artemisinin 2.7 ± 1.21.9 ± 0.8

Data sourced from in vitro studies measuring the incorporation of [3H]hypoxanthine.[2]

Cross-Resistance in Artemisinin-Resistant Strains

The emergence of artemisinin resistance, primarily associated with mutations in the Kelch13 (K13) protein, necessitates an evaluation of the efficacy of new antimalarial candidates against these resistant strains. The Ring-Stage Survival Assay (RSA) is a critical tool for this assessment, as it mimics the short exposure of parasites to artemisinins in vivo.

A key study investigated the cross-resistance between dihydroartemisinin (DHA), this compound (OZ277), and another ozonide, artefenomel (OZ439), in P. falciparum lines genetically edited to express different K13 mutations. The results demonstrate that K13 mutations can confer cross-resistance to this compound.[3][4]

P. falciparum StrainK13 Genotype% Survival (700 nM DHA)% Survival (700 nM this compound)
Cam3.IIWild-Type<1%<1%
Cam3.IIC580Y >5%>2%
Cam3.IIR539T >10%>5%
Cam3.III543T >10%>10%

Data represents the percentage of early ring-stage parasites surviving a 4-hour pulse of the drug, as measured by flow cytometry 68 hours later.[3]

These findings indicate that parasites carrying prevalent K13 mutations associated with artemisinin resistance, such as C580Y and R539T, exhibit significantly higher survival rates when exposed to this compound compared to parasites with the wild-type K13 gene.[3][4] This suggests a shared mechanism of action and resistance between artemisinins and this compound.

Mechanisms of Action and Resistance

The antimalarial activity of ozonides like this compound is initiated by the reductive activation of their peroxide bond by heme, which is released during the parasite's digestion of host cell hemoglobin in the digestive vacuole. This reaction generates highly reactive carbon-centered radicals that alkylate heme and parasite proteins, leading to parasite death.

Mutations in the K13 protein are thought to confer artemisinin resistance by reducing the endocytosis of hemoglobin. This leads to decreased levels of hemoglobin catabolism and, consequently, reduced activation of artemisinin and related peroxide-containing drugs like this compound.[5]

Arterolane_Mechanism_of_Action_and_Resistance cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole Hemoglobin Hemoglobin Endocytosis Hemoglobin Endocytosis Hemoglobin->Endocytosis Heme Heme Arterolane_active Activated this compound (Carbon-centered radicals) Protein_Alkylation Protein Alkylation & Heme Alkylation Arterolane_active->Protein_Alkylation Parasite_Death Parasite Death Protein_Alkylation->Parasite_Death This compound This compound (OZ277) This compound->Heme Activation by Heme Endocytosis->Heme Digestion K13_WT Wild-Type K13 K13_WT->Endocytosis Promotes K13_Mutant Mutant K13 Reduced_Endocytosis Reduced Hemoglobin Endocytosis K13_Mutant->Reduced_Endocytosis Leads to Reduced_Activation Reduced this compound Activation Reduced_Endocytosis->Reduced_Activation Results in Resistance Resistance Reduced_Activation->Resistance

This compound's mechanism of action and the role of K13 mutations in resistance.

Experimental Protocols

The following provides a generalized methodology for the in vitro assessment of antimalarial drug susceptibility, based on the widely used SYBR Green I-based fluorescence assay.

In Vitro Drug Susceptibility Testing (SYBR Green I Assay)

This assay measures parasite DNA content as an indicator of parasite growth.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Cultures are synchronized at the ring stage using methods such as sorbitol treatment.

2. Drug Plate Preparation:

  • Antimalarial drugs are serially diluted in appropriate solvents and pre-dosed into 96-well microtiter plates.

  • Plates are dried and can be stored at -20°C.

3. Assay Procedure:

  • Synchronized ring-stage parasite cultures (0.5% parasitemia, 2% hematocrit) are added to the drug-coated plates.

  • Plates are incubated for 72 hours under the standard culture conditions.

  • Following incubation, the plates are frozen at -80°C to lyse the red blood cells.

4. DNA Staining and Fluorescence Measurement:

  • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well.

  • The plates are incubated in the dark at room temperature.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

5. Data Analysis:

  • Fluorescence readings are plotted against the drug concentration.

  • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

SYBR_Green_I_Assay_Workflow start Start culture 1. P. falciparum Culture (Synchronized Rings) start->culture add_parasites 3. Add Parasite Culture to Plates culture->add_parasites drug_plates 2. Prepare Drug-Coated 96-Well Plates drug_plates->add_parasites incubate 4. Incubate for 72 hours add_parasites->incubate freeze 5. Freeze Plates (-80°C) incubate->freeze add_sybr 6. Add Lysis Buffer with SYBR Green I freeze->add_sybr incubate_dark 7. Incubate in Dark add_sybr->incubate_dark read_fluorescence 8. Measure Fluorescence incubate_dark->read_fluorescence analyze 9. Analyze Data (Calculate IC50) read_fluorescence->analyze end End analyze->end

References

Comparative Pharmacokinetic and Pharmacodynamic Profile of Arterolane and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthetic trioxolane antimalarial agent, Arterolane, and its structural analogs reveals key differences in their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

This compound (OZ277/RBx-11160) is a potent, synthetic 1,2,4-trioxolane that has demonstrated rapid parasite clearance in clinical trials. However, its relatively short half-life has prompted the development of numerous analogs with potentially improved pharmacokinetic profiles. This guide synthesizes available data to facilitate a direct comparison of this compound with its key analogs.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and its analogs are critical determinants of their clinical efficacy and dosing regimens. Key parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) vary significantly among the different compounds.

Table 1: Comparative in vivo Pharmacokinetic Parameters of this compound and Analogs in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
This compound (2a) 50p.o.-~5,0002-4[1]
Analog 12i 50p.o.-~25,000-
Analog (S,S)-2 50p.o.>3000~40,000>8
Analog (R,R)-6 50p.o.~1000~8,000<8

Note: Data for analogs 12i, (S,S)-2, and (R,R)-6 are extracted from a study comparing various trioxolane chemotypes. The AUC for this compound is an approximate value for comparison.[2] Cmax and t1/2 for this compound are from separate sources.

Table 2: Comparative in vitro ADME Properties of this compound and Regioisomeric Analogs

CompoundMouse Liver Microsome t1/2 (min)Intrinsic Clearance (μL/min/mg protein)
This compound (2a) 15.644.4
Analog 12a 13.949.9
Analog 2c 4.8144.4
Analog 12c 18.238.1
Analog 2d 10.367.3
Analog 12d 5.3130.8
Analog 2g 11.261.9
Analog 12g 5.7121.6

Data from a study on enantioselective synthesis and in vivo evaluation of regioisomeric analogs of this compound.[3]

Pharmacodynamic Properties

The in vitro and in vivo antimalarial activities of this compound and its analogs are crucial indicators of their therapeutic potential. These are typically assessed by determining the 50% inhibitory concentration (IC50) against Plasmodium falciparum strains and the effective dose required to reduce parasitemia in mouse models (ED50 and ED90).

Table 3: Comparative in vitro Antiplasmodial Activity of this compound and Analogs

CompoundP. falciparum StrainIC50 (nM)
This compound (OZ277) NF540.54 ± 0.29 ng/mL (~1.4 nM)
This compound (OZ277) K1-
Analog 12i W2<1
Analog (S,S)-2 3D71.8

IC50 value for this compound (OZ277) against NF54 strain is from a study probing its mechanism of action.[4] Data for analogs 12i and (S,S)-2 are from separate studies.[2][5]

Table 4: Comparative in vivo Efficacy of this compound and Regioisomeric Analogs in the P. berghei Mouse Model (4-day suppressive test)

CompoundDose (mg/kg/day, p.o.)Mean % Parasitemia on Day 4% Cure (Day 30)
This compound (2a) 60100
Analog 12a 60100
Analog 2c 613.10
Analog 12c 60100
Analog 2d 60100
Analog 12d 616.40
Analog 2g 60100
Analog 12g 617.50

Data from a study on enantioselective synthesis and in vivo evaluation of regioisomeric analogs of this compound.[3]

Mechanism of Action: Heme-Activated Pathway

The antimalarial activity of this compound and its analogs is initiated by the activation of their endoperoxide bridge by ferrous heme (Fe(II)-heme), a byproduct of hemoglobin digestion by the parasite within its food vacuole. This interaction generates highly reactive carbon-centered radicals that are thought to be the primary cytotoxic agents. These radicals can then alkylate and damage essential parasite components, including heme itself and various proteins, leading to parasite death.[6][7][8]

Arterolane_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_fv Food Vacuole cluster_targets Cellular Targets Hemoglobin Hemoglobin Heme Fe(II)-Heme Hemoglobin->Heme Digestion Radicals Carbon-centered Radicals Heme->Radicals This compound This compound/Analog (Trioxolane) This compound->Radicals Activation AlkylatedHeme Alkylated Heme Radicals->AlkylatedHeme Alkylation AlkylatedProteins Alkylated Proteins Radicals->AlkylatedProteins Alkylation ParasiteDeath Parasite Death AlkylatedHeme->ParasiteDeath Disruption of Hemozoin Formation AlkylatedProteins->ParasiteDeath Loss of Protein Function

Figure 1. Proposed mechanism of action for this compound and its analogs.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

In Vitro Antiplasmodial Activity Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) of the compounds against P. falciparum is determined using a standardized protocol.

IC50_Determination_Workflow start Start culture Prepare synchronous P. falciparum culture (ring stage) start->culture dilute Prepare serial dilutions of test compounds culture->dilute plate Add parasite culture and compound dilutions to 96-well plates dilute->plate incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) plate->incubate lyse Lyse red blood cells and stain parasite DNA (e.g., with SYBR Green I) incubate->lyse read Measure fluorescence to quantify parasite growth lyse->read calculate Calculate IC50 values using a dose-response curve read->calculate end End calculate->end

Figure 2. Workflow for IC50 determination against P. falciparum.

Protocol Details:

  • Parasite Strain: Chloroquine-sensitive (e.g., NF54, 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are used.

  • Culture Conditions: Parasites are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a mixed gas environment (5% CO2, 5% O2, 90% N2).[6]

  • Assay Procedure: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for 72 hours. Parasite growth is quantified by measuring the incorporation of a fluorescent DNA dye (e.g., SYBR Green I or DAPI) or radiolabeled hypoxanthine.[4][9]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Study (P. berghei 4-day Suppressive Test)

The in vivo antimalarial efficacy is commonly evaluated using the 4-day suppressive test in mice infected with Plasmodium berghei.

In_Vivo_Efficacy_Workflow start Start infect Infect mice with P. berghei start->infect group Randomly assign mice to treatment and control groups infect->group treat Administer test compounds or vehicle daily for 4 days group->treat monitor Monitor parasitemia daily by microscopic examination of blood smears treat->monitor assess Assess efficacy based on parasitemia reduction compared to control monitor->assess cure Monitor for 30 days to determine cure rate assess->cure end End cure->end

Figure 3. Workflow for the 4-day suppressive test in mice.

Protocol Details:

  • Animal Model: Swiss Webster or other suitable mouse strains are used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.[6]

  • Treatment: Test compounds are typically administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection.

  • Efficacy Assessment: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears. The percentage of infected red blood cells is determined. The efficacy is expressed as the percent reduction in parasitemia compared to the untreated control group. ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively) are calculated.[6]

  • Cure Rate: Mice are monitored for up to 30 days post-infection to determine the cure rate, defined as the absence of detectable parasitemia.[3]

Pharmacokinetic Study in Mice

Pharmacokinetic parameters are determined following a single oral or intravenous administration of the test compounds to mice.

Protocol Details:

  • Dosing: A single dose of the compound is administered to mice, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points post-dosing from the tail vein or by terminal cardiac puncture.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compounds are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][10]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis software.

This guide provides a foundational comparison of this compound and its analogs. Further research and head-to-head comparative studies will be essential for a more definitive understanding of their relative therapeutic potential.

References

Arterolane-Piperaquine Combination Therapy: A Comparative Analysis of Therapeutic Efficacy in Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the therapeutic efficacy of the fixed-dose combination of arterolane and piperaquine for the treatment of uncomplicated Plasmodium falciparum malaria. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of clinical trial data, experimental protocols, and the underlying mechanisms of action compared to the standard-of-care, artemether-lumefantrine.

Comparative Efficacy Data

The combination of this compound, a rapid-acting synthetic trioxolane, and piperaquine, a long-acting bisquinoline, has demonstrated high efficacy rates in numerous clinical trials, comparable to the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine.[1][2][3][4][5][6][7][8][9] Key performance indicators from pivotal Phase III clinical trials in both adult and pediatric populations are summarized below.

Table 1: Efficacy of this compound-Piperaquine vs. Artemether-Lumefantrine in Adults and Adolescents (≥12 years) with Uncomplicated P. falciparum Malaria
Efficacy EndpointThis compound-Piperaquine (AP)Artemether-Lumefantrine (AL)Study Reference
PCR-Corrected ACPR at Day 28 (Per-Protocol Population) 99.25%99.07%[2][7][8][9]
PCR-Corrected ACPR at Day 42 (Per-Protocol Population) >98%>98%[2][7][8]
Median Parasite Clearance Time (PCT) 24 hours24 hours[7]
Median Fever Clearance Time (FCT) 12 hours12 hours[7]

ACPR: Adequate Clinical and Parasitological Response; PCR: Polymerase Chain Reaction

Table 2: Efficacy of this compound-Piperaquine vs. Artemether-Lumefantrine in Pediatric Patients (6 months to 12 years) with Uncomplicated P. falciparum Malaria
Efficacy EndpointThis compound-Piperaquine (AP) Dispersible TabletsArtemether-Lumefantrine (AL) Dispersible TabletsStudy Reference
PCR-Corrected ACPR at Day 28 (Per-Protocol Population) 100.0%98.5%[3][4]
PCR-Corrected ACPR at Day 42 (Intention-to-Treat Population) 94.4%93.1%[3][4]
Median Parasite Clearance Time (PCT) 24 hours24 hours[3][4]
Median Fever Clearance Time (FCT) 6 hours12 hours[3][4]

ACPR: Adequate Clinical and Parasitological Response; PCR: Polymerase Chain Reaction

Experimental Protocols

The clinical trials cited in this guide were conducted in accordance with the principles of Good Clinical Practice and the Declaration of Helsinki. A representative summary of the methodology employed in the Phase III comparative trials is provided below, based on published study protocols and World Health Organization (WHO) guidelines for antimalarial drug efficacy surveillance.[2][3][4][7][8][10][11][12][13][14][15]

Study Design

The pivotal studies were multicenter, randomized, and comparative, with many employing a double-blind design to minimize bias.[2][7][8] Patients were typically randomized to receive either this compound-piperaquine or artemether-lumefantrine over a three-day treatment course. Follow-up assessments were conducted at specified intervals, often up to Day 28 or Day 42, to monitor clinical and parasitological outcomes.[2][3][4][7][8]

Patient Population

Eligible participants were typically adults, adolescents, or children with microscopically confirmed, uncomplicated P. falciparum malaria. Key inclusion criteria generally included:

  • Fever (axillary temperature ≥37.5°C) or a history of fever in the preceding 24 hours.

  • Asexual P. falciparum parasitemia within a specified range (e.g., 1,000-100,000 parasites/μL).[6]

Exclusion criteria commonly included signs of severe malaria, mixed plasmodial infections, severe malnutrition, concomitant diseases that could interfere with the assessment, and a history of hypersensitivity to the study drugs.[1]

Treatment Regimens
  • This compound-Piperaquine (AP): Administered as a fixed-dose combination tablet once daily for three days.[2][7][8] For pediatric patients, a dispersible tablet formulation was used.[3][4]

  • Artemether-Lumefantrine (AL): Administered as a fixed-dose combination tablet twice daily for three days.[2][7][8] A dispersible tablet formulation was also used for pediatric studies.[3][4]

Efficacy Assessment

The primary efficacy endpoint was typically the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28.[2][3][4][7][8] This endpoint is a stringent measure of treatment success, differentiating between true treatment failure (recrudescence) and a new infection. Secondary endpoints included:

  • PCR-corrected ACPR at Day 42.

  • Parasite Clearance Time (PCT): The time from the first dose of study medication until the first of two consecutive blood smears negative for asexual parasites.

  • Fever Clearance Time (FCT): The time from the first dose until body temperature returned to and remained normal for at least 48 hours.

Parasitological assessments were performed using light microscopy of Giemsa-stained thick and thin blood smears at screening and specified follow-up visits.

Safety and Tolerability

Safety was assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters (hematology, biochemistry) and vital signs throughout the study period.

Mechanism of Action: Signaling Pathways

This compound and piperaquine act on the same fundamental parasite process—heme detoxification—but through different mechanisms, providing a synergistic effect.

This compound: Heme-Activated Radical Formation and Alkylation

This compound is a synthetic trioxolane, a class of compounds characterized by an endoperoxide bridge. Inside the malaria parasite's food vacuole, the acidic environment facilitates the degradation of host hemoglobin, releasing heme. The ferrous iron (Fe²⁺) in heme is thought to reductively cleave the endoperoxide bridge of this compound. This cleavage generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite proteins and lipids, leading to parasite death.

Arterolane_Mechanism cluster_vacuole Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Radicals Carbon-Centered Radicals Heme->Radicals Reductive Cleavage This compound This compound (Endoperoxide) This compound->Radicals Alkylation Alkylation of Parasite Proteins and Lipids Radicals->Alkylation Death Parasite Death Alkylation->Death

Caption: Mechanism of action of this compound in the parasite's food vacuole.

Piperaquine: Inhibition of Heme Detoxification

Piperaquine, a bisquinoline, is believed to interfere with the parasite's crucial heme detoxification pathway. As the parasite digests hemoglobin, toxic-free heme is released. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. Piperaquine is thought to inhibit this polymerization process, leading to the accumulation of toxic-free heme, which in turn causes oxidative stress and damages parasite membranes, ultimately resulting in parasite death.

Piperaquine_Mechanism cluster_vacuole Parasite Food Vacuole Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Accumulation Accumulation of Toxic Heme Heme->Accumulation Piperaquine Piperaquine Piperaquine->Hemozoin Inhibits Death Parasite Death Accumulation->Death

Caption: Mechanism of action of Piperaquine in the parasite's food vacuole.

Experimental Workflow for a Comparative Antimalarial Clinical Trial

The workflow for a typical comparative clinical trial evaluating a new antimalarial combination like this compound-piperaquine against a standard of care is a multi-step process designed to ensure patient safety and data integrity.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_AP Treatment Group A (this compound-Piperaquine) Randomization->Treatment_AP Treatment_AL Treatment Group B (Artemether-Lumefantrine) Randomization->Treatment_AL Follow_Up Follow-up Visits (Days 1, 2, 3, 7, 14, 21, 28, 42) Treatment_AP->Follow_Up Treatment_AL->Follow_Up Data_Collection Data Collection (Clinical & Parasitological) Follow_Up->Data_Collection Analysis Statistical Analysis (Efficacy & Safety) Data_Collection->Analysis Results Results Interpretation & Reporting Analysis->Results

Caption: A generalized workflow for a comparative antimalarial clinical trial.

References

The Role of Heme-Mediated Activation in Arterolane's Parasiticidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arterolane's parasiticidal activity, focusing on its heme-mediated activation mechanism, with other key antimalarial agents. Experimental data is presented to offer a clear performance comparison, and detailed protocols for key assays are provided for research and development applications.

Introduction to this compound and its Mechanism of Action

This compound (formerly OZ277) is a synthetic ozonide, a class of antimalarial compounds developed to provide a chemically stable and cost-effective alternative to artemisinin derivatives.[1] The parasiticidal activity of this compound, like artemisinins, is dependent on its endoperoxide bridge. The current understanding is that this activity is initiated within the food vacuole of the Plasmodium parasite, which is responsible for the digestion of host cell hemoglobin.[2]

The process begins with the parasite's degradation of hemoglobin, which releases large quantities of heme. The ferrous iron (Fe²⁺) within the heme is believed to reductively activate the endoperoxide bridge of this compound.[2] This activation generates highly reactive carbon-centered radicals.[2] These radicals are the primary effectors of the drug's parasiticidal action, leading to the alkylation of parasitic proteins and heme itself, ultimately resulting in parasite death.[2]

Comparative In Vitro Parasiticidal Activity

The in vitro efficacy of antimalarial drugs is typically assessed by determining the 50% inhibitory concentration (IC50) against various strains of Plasmodium falciparum. The following table summarizes the IC50 values for this compound and other common antimalarials against both chloroquine-sensitive (NF54, 3D7) and chloroquine-resistant (K1) strains.

DrugP. falciparum StrainIC50 (ng/mL)IC50 (nM)Reference
This compound (OZ277) NF54 0.54 ± 0.29 ~1.06 [3]
This compound (OZ277) K1 0.62 ± 0.21 ~1.22 [3]
ArtemisininNF542.7 ± 1.2~9.6[3]
ArtemisininK13.1 ± 1.1~11.0[3]
Chloroquine3D7-< 15[4]
ChloroquineK1-> 100[4]
Mefloquine3D7-~18.4[4]
Artemether--1.6[5]
Lumefantrine--1.4[5]

Comparative In Vivo Efficacy: Clinical Trial Data

Clinical trials provide crucial data on the performance of antimalarial drugs in a real-world setting. The following table presents a comparison of the efficacy of this compound in a fixed-dose combination with piperaquine (AM-PQP) against other standard treatments.

TreatmentPopulationDay 28 PCR-Corrected EfficacyMedian Parasite Clearance Time (PCT)Median Fever Clearance Time (FCT)Reference
This compound-Piperaquine Adults & Adolescents99.25% (PP)Not specifiedNot specified[6]
Artemether-LumefantrineAdults & Adolescents99.07% (PP)Not specifiedNot specified[6]
This compound-Piperaquine Children100% (ITT)24 hours6 hours[7]
Artemether-LumefantrineChildren98.7% (ITT)24 hours12 hours[7]
This compound-Piperaquine Adults (P. vivax)100% (PP, Day 28 cure rate)24 hours24 hours[8]
ChloroquineAdults (P. vivax)100% (PP, Day 28 cure rate)26 hours24 hours[8]

PP: Per-Protocol population; ITT: Intention-to-Treat population

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This method quantifies parasite DNA to determine parasite viability after drug exposure.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete malaria culture medium (RPMI 1640 with supplements)

  • 96-well flat-bottom microplates

  • Antimalarial drug stock solutions

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the antimalarial drugs in complete culture medium in the 96-well plates.

  • Add the synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, lyse the cells by adding the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimalarial Susceptibility Testing (pLDH Assay)

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH) as an indicator of parasite viability.

Materials:

  • P. falciparum culture

  • 96-well microplates

  • Antimalarial drug stock solutions

  • MALSTAT reagent

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • 5% acetic acid

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the antimalarial drugs in the 96-well plates.

  • Add the parasite culture to each well.

  • Incubate the plates for 48-72 hours.

  • To initiate the pLDH reaction, add the MALSTAT reagent to a new 96-well plate.

  • Transfer a small aliquot of the cultured cells from the drug plate to the corresponding wells of the plate containing the MALSTAT reagent.

  • Incubate at room temperature for 30 minutes.

  • Add the NBT/PES solution to each well and incubate in the dark for 60-120 minutes.

  • Stop the reaction by adding 5% acetic acid.

  • Read the absorbance at 650 nm using a spectrophotometer.

  • Determine the IC50 values from the dose-response curves.

Heme Alkylation Assay (Spectrophotometric Method)

This assay qualitatively and quantitatively assesses the ability of an antimalarial drug to alkylate heme upon activation.

Materials:

  • Hemin (Fe³⁺-protoporphyrin IX)

  • Sodium dithionite (or another reducing agent)

  • Antimalarial drug stock solution

  • Buffer solution (e.g., phosphate buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of hemin in the buffer.

  • Reduce the hemin (Fe³⁺) to heme (Fe²⁺) by adding a reducing agent like sodium dithionite. The successful reduction can be confirmed by a shift in the Soret peak absorbance from ~385 nm to ~415 nm.

  • Add the antimalarial drug to the heme solution.

  • Monitor the reaction by recording the UV-Vis spectra at regular intervals.

  • Heme alkylation is indicated by a decrease in the Soret peak of free heme and the appearance of a new peak at a different wavelength, which is characteristic of the heme-drug adduct.

  • The extent of heme alkylation can be quantified by the decrease in absorbance at the heme Soret peak.

Visualizing this compound's Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes discussed in this guide.

Arterolane_Activation cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Heme (Fe²⁺) Hemoglobin->Heme Digestion Activated_this compound Carbon-Centered Radicals Heme->Activated_this compound Reductive Activation This compound This compound (Endoperoxide Bridge) This compound->Activated_this compound Alkylated_Products Alkylated Heme & Parasite Proteins Activated_this compound->Alkylated_Products Alkylation Parasite_Death Parasite Death Alkylated_Products->Parasite_Death

Caption: Heme-mediated activation of this compound in the parasite food vacuole.

Experimental_Workflow cluster_invitro In Vitro Parasiticidal Activity Assay cluster_heme Heme Alkylation Assay Start Start: Synchronized P. falciparum Culture Drug_Dilution Prepare Serial Drug Dilutions in 96-well Plate Start->Drug_Dilution Incubation Add Parasite Culture & Incubate for 72h Drug_Dilution->Incubation Measurement Measure Parasite Viability (SYBR Green I or pLDH) Incubation->Measurement IC50 Calculate IC50 Values Measurement->IC50 Hemin_Prep Prepare Hemin Solution Reduction Reduce Hemin to Heme (Fe²⁺) Hemin_Prep->Reduction Drug_Addition Add this compound Reduction->Drug_Addition Spectro Monitor Spectral Changes (UV-Vis Spectrophotometry) Drug_Addition->Spectro Analysis Analyze Heme-Adduct Formation Spectro->Analysis

Caption: Workflow for in vitro parasiticidal and heme alkylation assays.

Conclusion

The parasiticidal activity of this compound is fundamentally linked to its heme-mediated activation within the Plasmodium parasite. This mechanism, which results in the generation of cytotoxic carbon-centered radicals, has proven to be highly effective against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. Clinical data further supports the efficacy of this compound in combination therapy, demonstrating comparable or, in some aspects, improved outcomes over standard artemisinin-based combination therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the development of novel antimalarial agents that leverage a similar mechanism of action.

References

Safety Operating Guide

Personal protective equipment for handling Arterolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Arterolane in a laboratory setting. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research. This document outlines personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to support your work.

Personal Protective Equipment (PPE)

Although the Safety Data Sheet (SDS) for this compound does not mandate specific PPE, a risk assessment for your specific laboratory conditions and procedures should always be conducted. The following table summarizes recommended PPE for handling this compound powder.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shieldsProtects against accidental splashes or airborne particles.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from potential contamination.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the quality of this compound and ensuring a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling this compound, ensure your designated workspace is clean and uncluttered.

  • Weighing : When weighing this compound powder, do so in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of airborne particles.

  • Dissolving : this compound is soluble in DMSO. When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Cleaning : After handling, thoroughly clean all surfaces and equipment. Wash your hands, even if gloves were worn.

Storage Plan
Condition Requirement Rationale
Temperature -20°CEnsures the stability and integrity of the compound.
Container Tightly sealed, clearly labeled containerPrevents contamination and ensures proper identification.
Location Designated and controlled-access storage areaPrevents unauthorized use and accidental spills.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with your institution's and local regulations for chemical waste.

Waste Type Disposal Method
Unused this compound Powder Dispose of as chemical waste through your institution's hazardous waste program.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated chemical waste container.
This compound Solutions Collect in a sealed, labeled waste container for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe weigh 3. Weigh this compound (in ventilated area) don_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution (add solvent slowly) weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment dispose_waste 6. Dispose of Waste (in designated chemical waste) experiment->dispose_waste Proceed to Cleanup clean_area 7. Clean Workspace and Equipment dispose_waste->clean_area remove_ppe 8. Doff PPE clean_area->remove_ppe wash_hands 9. Wash Hands remove_ppe->wash_hands

Caption: Standard workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arterolane
Reactant of Route 2
Reactant of Route 2
Arterolane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.